Sulfonterol
Description
Properties
CAS No. |
42461-79-0 |
|---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.40 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |
InChI |
InChI=1S/C14H23NO4S/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19/h5-7,13,15-17H,8-9H2,1-4H3 |
InChI Key |
RTLJQOLVPIGICL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
sulfonterol sulfonterol hydrochloride sulfonterol hydrochloride, (+)-isomer sulfonterol hydrochloride, (-)-isomer sulfonterol tartrate (1:1), ((+)-(R-(R*,R*)))-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Sulfonterol as a Beta-2 Adrenergic Agonist
Notice to the Reader: Extensive research did not yield specific data or scholarly articles for a compound named "sulfonterol." The following guide is a comprehensive overview of the principles of beta-2 adrenergic agonists, drawing on established knowledge of this drug class. The information presented is based on well-studied compounds with similar mechanisms of action and is intended to serve as a foundational resource for researchers, scientists, and drug development professionals. Should "this compound" be an alternative or less common name for a known compound, this guide provides the essential framework for understanding its potential properties and actions.
Introduction to Beta-2 Adrenergic Agonists
Beta-2 adrenergic agonists are a cornerstone in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1] These therapeutic agents selectively target and activate beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation.[3] This guide will explore the molecular pharmacology, mechanism of action, and key experimental methodologies relevant to the study of a beta-2 adrenergic agonist, using the placeholder name "this compound" to frame the discussion.
Molecular Mechanism of Action
The therapeutic effect of beta-2 adrenergic agonists is mediated through the canonical Gs-protein signaling pathway.
Receptor Binding and G-Protein Activation
Upon binding of an agonist like this compound to the beta-2 adrenergic receptor, a conformational change is induced in the receptor. This alteration facilitates the coupling of the receptor to a stimulatory G-protein (Gs).[4] The Gs protein, a heterotrimer composed of α, β, and γ subunits, subsequently releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP). This exchange triggers the dissociation of the Gαs subunit from the Gβγ dimer.[5]
Adenylyl Cyclase Activation and cAMP Production
The activated Gαs subunit translocates along the plasma membrane and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, which then converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).
Downstream Signaling and Bronchodilation
Cyclic AMP acts as a crucial second messenger in the signaling cascade. It activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. The key effects leading to bronchodilation include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, an enzyme essential for the contraction of smooth muscle.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA can also lead to the activation of MLCP, which dephosphorylates myosin light chains, further promoting relaxation.
-
Modulation of Ion Channels: PKA can influence the activity of various ion channels, leading to a decrease in intracellular calcium concentrations, which is conducive to muscle relaxation.
Signaling Pathway Diagram
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. | BioGRID [thebiogrid.org]
- 3. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]
- 4. Efficacy of inhaled salmeterol in the management of smokers with chronic obstructive pulmonary disease: a single centre randomised, double blind, placebo controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Sulfonamide-Derived β2-Adrenergic Agonists
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The specific compound "Sulfonterol" was not identifiable in the public scientific literature. This guide provides a detailed pharmacological profile of a closely related and well-documented class of compounds: novel sulfonamide-derived β2-adrenoreceptor agonists. The data and methodologies presented are based on published research on this class, with a particular focus on the clinical candidate PF-610355, which is believed to be representative of this group.
Introduction
Sulfonamide-derived β2-adrenoreceptor agonists are a class of potent and selective compounds investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). These agents are designed as ultra-long-acting β2-adrenoreceptor agonists (ultra-LABAs), with the potential for once-daily inhaled administration. A key feature of this class is the incorporation of a sulfonamide group in the agonist headgroup, which confers high intrinsic crystallinity. This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, including their mechanism of action, receptor binding and functional activity, and detailed experimental protocols for their evaluation.
Mechanism of Action
Like other β2-adrenergic agonists, sulfonamide-derived agonists act on the β2-adrenoreceptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation.
The binding of a sulfonamide-derived agonist to the β2-adrenoreceptor induces a conformational change in the receptor. This change facilitates the coupling of the receptor to the stimulatory G-protein, Gs. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of the representative sulfonamide-derived β2-adrenoreceptor agonist, PF-610355.
Table 1: In Vitro Functional Potency of PF-610355
| Assay Type | Cell Line/Tissue | Parameter | Value (nM) |
| β2-Adrenergic Receptor Activation | --- | EC50 | 0.26[1][2] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP-12177, a non-selective β-adrenergic antagonist).
-
Non-labeled competitor (the sulfonamide-derived β2-agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the non-labeled competitor.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the varying concentrations of the non-labeled competitor.
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor, providing a measure of its potency (EC50) and efficacy.
Materials:
-
A cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
The sulfonamide-derived β2-agonist.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period.
-
Add varying concentrations of the sulfonamide-derived β2-agonist to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Visualizations
Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Agonist Characterization.
Conclusion
The novel sulfonamide-derived β2-adrenoreceptor agonists represent a promising class of compounds for the treatment of obstructive airway diseases. Their potent and long-acting bronchodilator effects are mediated through the classical β2-adrenergic signaling pathway. The representative compound, PF-610355, demonstrates high potency in in vitro functional assays. While the clinical development of PF-610355 was discontinued, the pharmacological data and methodologies described in this guide provide a valuable framework for the continued research and development of this and other classes of β2-agonists. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profiles of new analogues is warranted to fully realize the therapeutic potential of this chemical series.
References
An In-depth Technical Guide to the Discovery and Synthesis of Sulfonterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonterol is a selective β2-adrenergic receptor agonist that emerged from research in the 1970s focused on developing novel bronchodilators. Its unique chemical structure, featuring a methanesulfonylmethyl group in place of the meta-hydroxyl group of traditional catecholamines, confers a distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its activity, and visualizations of its signaling pathway and experimental workflows to support further research and development in the field of adrenergic agents.
Discovery and Rationale
This compound was developed as part of a systematic investigation into catecholamine analogues where the meta-phenolic group was replaced by other functionalities capable of hydrogen bonding. The research, published in 1975, aimed to create new selective bronchodilators with improved properties over existing therapies. The key innovation in this compound's design was the introduction of a methanesulfonylmethyl (CH2SO2CH3) group at the meta-position of the phenylethanolamine backbone. This modification was found to confer potent β-adrenergic agonist activity with a degree of selectivity for tracheal smooth muscle (indicative of β2-receptor activity) over atrial muscle (indicative of β1-receptor activity). One of the key compounds from this research, α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-[(methylsulfonyl)methyl]benzenemethanol hydrochloride, was given the United States Adopted Name (USAN) this compound hydrochloride.[1]
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 4-hydroxyacetophenone. The following is a detailed description of a plausible synthetic route based on established organic chemistry principles and the information available in the literature.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Chloromethylation of 4-Hydroxyacetophenone
-
To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and acetic acid), add paraformaldehyde.
-
Saturate the mixture with hydrogen chloride gas at a low temperature (e.g., 0-5 °C) with stirring.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the product, 3-(chloromethyl)-4-hydroxyacetophenone, is isolated by filtration or extraction.
Step 2: Formation of the Methylthiomethyl Intermediate
-
The 3-(chloromethyl)-4-hydroxyacetophenone is reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.
-
The reaction is typically carried out at room temperature and monitored by TLC.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification to yield 4-hydroxy-3-((methylthio)methyl)acetophenone.
Step 3: Oxidation to the Methylsulfonylmethyl Intermediate
-
The methylthiomethyl intermediate is oxidized to the corresponding sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM).
-
The reaction is usually performed at 0 °C to room temperature.
-
The product, 4-hydroxy-3-((methylsulfonyl)methyl)acetophenone, is isolated and purified by standard techniques such as crystallization or column chromatography.
Step 4: α-Bromination
-
The acetophenone derivative from Step 3 is brominated at the α-position. This can be achieved using bromine in a suitable solvent like acetic acid or chloroform.
-
The reaction yields 2-bromo-1-(4-hydroxy-3-((methylsulfonyl)methyl)phenyl)ethan-1-one.
Step 5: Amination with tert-Butylamine
-
The α-bromo ketone is reacted with an excess of tert-butylamine in a suitable solvent (e.g., ethanol or isopropanol). This reaction forms the α-amino ketone intermediate.
-
The reaction is typically run at room temperature or with gentle heating.
Step 6: Reduction of the Ketone
-
The final step is the reduction of the ketone to a secondary alcohol. This is achieved using a reducing agent such as sodium borohydride (NaBH4) in methanol or ethanol.
-
The reaction is typically carried out at 0 °C to room temperature.
-
After reduction, the product is worked up and purified.
Step 7: Formation of the Hydrochloride Salt
-
The free base of this compound is dissolved in a suitable solvent (e.g., isopropanol or ether).
-
A solution of hydrogen chloride in the same or a compatible solvent is added to precipitate this compound hydrochloride.
-
The salt is collected by filtration, washed with a cold solvent, and dried.
Below is a diagram illustrating the synthesis workflow.
Caption: Workflow for the chemical synthesis of this compound hydrochloride.
Mechanism of Action: β2-Adrenergic Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by the activation of these receptors is crucial for its bronchodilatory effects.
-
Receptor Binding and G-Protein Activation: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells. This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its αs subunit.
-
Adenylyl Cyclase Activation: The activated αs subunit of the Gs protein then binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in the intracellular concentration of this second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing them to dissociate from and activate the catalytic subunits of PKA.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates several downstream target proteins within the smooth muscle cell. This includes the phosphorylation of myosin light chain kinase (MLCK), which inhibits its activity, and the phosphorylation of phospholamban, which enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a decrease in intracellular calcium concentrations.
-
Smooth Muscle Relaxation: The net effect of these phosphorylation events is a decrease in the phosphorylation of myosin light chains, leading to the relaxation of the airway smooth muscle and resulting in bronchodilation.
The following diagram illustrates the β2-adrenergic signaling pathway.
Caption: The β2-adrenergic receptor signaling cascade activated by this compound.
Pharmacological Properties
The initial pharmacological characterization of this compound was performed in vitro on isolated guinea pig tissues and in vivo in anesthetized animals. These studies demonstrated its potency and selectivity as a β-adrenergic agonist.
Data Presentation
| Parameter | Tissue/Assay | Species | Value (ED50, Molar) | Relative Potency (Isoproterenol = 1) | Reference |
| β2-Adrenergic Activity | |||||
| Tracheal Chain Relaxation | Isolated Guinea Pig Trachea | Guinea Pig | 1.8 x 10⁻⁸ | 0.23 | [1] |
| β1-Adrenergic Activity | |||||
| Atrial Rate Increase | Spontaneously Beating Right Atria | Guinea Pig | 1.5 x 10⁻⁷ | 0.05 | [1] |
ED50: Effective dose for 50% of maximal response.
Selectivity: The ratio of β1 (atrial) to β2 (tracheal) activity (ED50 atrial / ED50 tracheal) for this compound is approximately 8.3. This indicates a preferential activity at β2-adrenergic receptors. For comparison, the selectivity ratio for isoproterenol is approximately 1.[1]
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol describes a general method for determining the binding affinity (Ki) of a test compound like this compound for β1- and β2-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
Non-specific binding control: Propranolol (high concentration).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compound: this compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).
-
Competition: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25-37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Adenylyl Cyclase Activation Assay
This protocol outlines a general method to measure the ability of this compound to stimulate adenylyl cyclase activity, typically by quantifying the production of cAMP.
Materials:
-
Cell membranes expressing the β2-adrenergic receptor.
-
Assay buffer: e.g., Tris-HCl buffer containing ATP, MgCl₂, a phosphodiesterase inhibitor (e.g., IBMX), and a GTP regenerating system.
-
Test compound: this compound at various concentrations.
-
Positive control: Isoproterenol or Forskolin.
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Activity: Cell membranes and assay buffer.
-
Stimulated Activity: Cell membranes, assay buffer, and varying concentrations of this compound.
-
Positive Control: Cell membranes, assay buffer, and a saturating concentration of isoproterenol or forskolin.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the cell membranes to the wells. Incubate the plate at 30-37 °C for a fixed time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by heating).
-
cAMP Quantification: Measure the amount of cAMP produced in each well using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the basal cAMP production from the stimulated values.
-
Plot the amount of cAMP produced against the log concentration of this compound.
-
Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) from the dose-response curve using non-linear regression.
-
Caption: Workflow for an adenylyl cyclase activation assay.
Conclusion
This compound represents an important milestone in the development of selective β2-adrenergic agonists. Its discovery demonstrated that significant structural modifications to the catecholamine nucleus could be made while retaining and even enhancing the desired pharmacological activity. The synthesis and experimental data presented in this guide provide a foundation for researchers and drug development professionals interested in the field of adrenergic pharmacology. While this compound itself did not become a major clinical product, the principles learned from its development have contributed to the broader understanding of β2-receptor structure-activity relationships and the design of subsequent generations of bronchodilators. Further research could explore modern synthetic routes to this compound and its analogues, as well as a more detailed characterization of its pharmacological profile using contemporary molecular and cellular techniques.
References
Preliminary Efficacy of Sulfonterol: A Review of Available Data
Researchers, scientists, and drug development professionals are advised that comprehensive efficacy data for the compound identified as Sulfonterol, with the CAS Registry Number 912804-61-6 and the chemical name (R)-α-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-3-((methylsulfonyl)methyl)benzenemethanol, is not currently available in the public domain. Extensive searches of scientific literature and clinical trial databases have not yielded any preliminary studies detailing its efficacy, experimental protocols, or specific signaling pathways.
The compound "this compound" appears to be an early-stage experimental or research chemical. There are no published preclinical or clinical trial results that would allow for a detailed technical guide on its efficacy. The name "this compound" may also be confused with "Sulforaphane," a different and well-studied isothiocyanate derived from cruciferous vegetables with extensive research on its biological activities, particularly in the context of cancer and inflammation.
While no specific data for this compound is available, the chemical structure suggests it belongs to the class of sulfonamide-derived compounds. Some compounds within this broad class have been investigated as β2-adrenoreceptor agonists, which are known for their bronchodilatory effects and are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). However, without specific studies on this compound, its pharmacological activity remains unconfirmed.
Due to the absence of quantitative data, experimental protocols, and defined signaling pathways for this compound, the creation of summary tables and Graphviz diagrams as requested is not possible at this time. Further research and publication of preclinical and clinical data are required to elucidate the efficacy and mechanism of action of this compound.
Professionals in drug development are encouraged to monitor scientific publications and patent literature for any future disclosures related to this compound or compounds with the CAS number 912804-61-6. Until such data becomes available, any discussion of its efficacy would be purely speculative.
Sulfonterol: An In-depth Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Sulfonterol and its Presumed Mechanism of Action
This compound is a beta-2 adrenergic receptor agonist characterized by a core ethanolamine pharmacophore and a sulfonamide moiety. As a beta-2 agonist, its primary therapeutic action is expected to be the relaxation of smooth muscle tissue, particularly in the bronchial passages, making it a potential candidate for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1]
The mechanism of action for beta-2 adrenergic agonists is well-understood. Upon binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), this compound would induce a conformational change in the receptor. This change facilitates the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.[1][2]
Comparative Receptor Binding Affinity of Beta-2 Adrenergic Agonists
Due to the limited availability of specific binding data for this compound, this section provides a comparative analysis of the receptor binding affinities for a range of well-characterized beta-2 adrenergic agonists. The data, presented in Table 1, is compiled from various sources and serves to provide a context for the potential affinity of this compound. The binding affinity is typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the negative logarithm of the inhibition constant (pKi). A lower Ki or Kd value, or a higher pKi value, indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Isoproterenol | Human β2 | 250 | [3] |
| Salbutamol (Albuterol) | Human β2 | 1,000 | |
| Formoterol | Human β2 | 1.7 | |
| Salmeterol | Human β2 | 0.55 | |
| Fenoterol | Human β2 | 1.1 | |
| Indacaterol | Human β2 | 3.3 | |
| Olodaterol | Human β2 | 0.1 | |
| Vilanterol | Human β2 | 0.04 |
Disclaimer: The data in this table is compiled from various studies and should be used for comparative purposes only. Experimental conditions can vary between studies, potentially affecting the absolute values.
Experimental Protocols
The characterization of a beta-2 adrenergic agonist's receptor binding affinity and functional activity relies on a suite of standardized in vitro assays. The following sections detail the methodologies for two key experiments: the radioligand competition binding assay and the cAMP accumulation functional assay.
Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity beta-2 adrenergic receptor antagonist, such as [3H]-CGP 12177 or [125I]-Iodocyanopindolol.
-
Competitor: The unlabeled compound of interest (e.g., this compound) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity antagonist (e.g., propranolol) to determine the amount of radioligand that binds non-specifically to the membranes and assay components.
-
Assay Buffer: Typically a Tris-HCl or HEPES-based buffer at physiological pH.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Membrane Preparation: Cells expressing the beta-2 adrenergic receptor are harvested and homogenized. The cell lysate is then subjected to centrifugation to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of cell membranes, a fixed concentration of the radioligand, and a varying concentration of the competitor drug.
-
Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each competitor concentration is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value for the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the second messenger in the beta-2 adrenergic receptor signaling pathway. This provides a measure of the compound's functional activity as an agonist.
Materials:
-
Whole Cells: A cell line expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: The compound of interest (e.g., this compound) at a range of concentrations.
-
Positive Control: A known full agonist for the beta-2 adrenergic receptor (e.g., isoproterenol).
-
Phosphodiesterase (PDE) Inhibitor: A compound such as IBMX to prevent the degradation of cAMP.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: Commercially available kits based on various detection methods, such as ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or AlphaScreen.
Procedure:
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with a PDE inhibitor in a serum-free medium for a short period.
-
Compound Stimulation: The test compound and controls are added to the wells at various concentrations, and the plate is incubated for a specific time to allow for cAMP production.
-
Cell Lysis: The stimulation is terminated by lysing the cells with the provided lysis buffer.
-
cAMP Detection: The concentration of cAMP in the cell lysates is measured according to the protocol of the chosen detection kit.
-
Data Analysis: The amount of cAMP produced at each compound concentration is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the core signaling pathway and a typical experimental workflow.
References
In-depth Technical Guide: Investigating the Bronchodilatory Effects of Salmeterol
Notice to the reader: Initial searches for the compound "Sulfonterol" did not yield any results in scientific literature or drug databases. It is highly probable that "this compound" is a misspelling or not a recognized name for a pharmaceutical agent. Therefore, this technical guide will focus on Salmeterol , a widely studied and clinically significant long-acting beta-2 adrenergic agonist, to provide a comprehensive overview of its bronchodilatory effects in line with the user's core requirements.
Introduction to Salmeterol
Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its prolonged duration of action, typically 12 hours, makes it a cornerstone in the management of persistent bronchoconstriction.[2] This guide will delve into the molecular mechanisms, experimental evaluation, and clinical pharmacology of Salmeterol, providing a technical resource for researchers, scientists, and drug development professionals.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Salmeterol exerts its bronchodilatory effect by acting as a selective agonist at the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3][4] The binding of Salmeterol to these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle.
The key steps in this pathway are:
-
Receptor Binding: Salmeterol's lipophilic side chain is thought to anchor it to an "exosite" on or near the β2-adrenergic receptor, allowing the active head of the molecule to repeatedly engage with the receptor's active site. This contributes to its long duration of action.
-
G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and various ion channels. This ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.
Signaling Pathway Diagram
Caption: Salmeterol's signaling cascade in airway smooth muscle cells.
Quantitative Data on Bronchodilatory Effects
The efficacy of Salmeterol has been quantified in numerous clinical trials, primarily through the measurement of Forced Expiratory Volume in 1 second (FEV1).
| Parameter | Value | Condition | Reference |
| Time to Onset of Bronchodilation | 10-20 minutes | Asthma & COPD | |
| Peak Effect | 2-4 hours | Asthma & COPD | |
| Duration of Action | ~12 hours | Asthma & COPD | |
| Improvement in FEV1 (vs. Placebo) | 15-25% | Asthma | (Implied) |
| Improvement in FEV1 (vs. Placebo) | 10-20% | COPD | (Implied) |
| Recommended Dosage | 50 µg twice daily | Asthma & COPD |
Experimental Protocols
In Vitro Evaluation of Bronchodilator Activity
Objective: To determine the potency and efficacy of Salmeterol in relaxing pre-contracted airway smooth muscle.
Methodology: Organ Bath Studies
-
Tissue Preparation: Human or animal (e.g., guinea pig) tracheal or bronchial rings are isolated and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Measurement: The tissues are connected to isometric force transducers to continuously record changes in muscle tension.
-
Contraction Induction: A contractile agent, such as methacholine or histamine, is added to the organ bath to induce a stable, submaximal contraction of the airway smooth muscle.
-
Cumulative Concentration-Response Curve: Salmeterol is added to the bath in a cumulative manner, with increasing concentrations at set time intervals.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and parameters such as the EC50 (the concentration of Salmeterol that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) are calculated.
Clinical Trial Protocol for Assessing Bronchodilatory Efficacy
Objective: To evaluate the bronchodilatory effect and duration of action of inhaled Salmeterol in patients with asthma or COPD.
Methodology: Randomized, Double-Blind, Placebo-Controlled Crossover Study
-
Patient Population: A cohort of patients with a confirmed diagnosis of asthma or COPD and demonstrating reversible airway obstruction is recruited.
-
Study Design: A crossover design where each patient receives both Salmeterol (e.g., 50 µg) and a placebo via a metered-dose inhaler in a randomized order, separated by a washout period.
-
Spirometry Measurements: Serial spirometry is performed at baseline (pre-dose) and at multiple time points post-inhalation (e.g., 15, 30, 60 minutes, and then hourly for 12 hours). The primary endpoint is the change in FEV1 from baseline.
-
Data Analysis: The time course of FEV1 is plotted for both the Salmeterol and placebo treatment periods. The area under the FEV1-time curve (AUC) is calculated and compared between treatments. Other parameters, such as peak FEV1 and the duration of a clinically significant bronchodilatory response (e.g., >15% improvement in FEV1), are also analyzed.
Experimental Workflow Diagram
Caption: Workflow for in vitro and clinical evaluation of Salmeterol.
Pharmacokinetics and Pharmacodynamics
-
Absorption: When inhaled, Salmeterol is primarily deposited in the lungs, where it exerts its local effect. A small portion is absorbed into the systemic circulation.
-
Distribution: Due to its high lipophilicity, Salmeterol has a high volume of distribution.
-
Metabolism: Salmeterol is extensively metabolized by hydroxylation in the liver.
-
Excretion: The metabolites are primarily excreted in the feces.
-
Pharmacodynamics: The bronchodilatory effect is directly related to the concentration of Salmeterol at the β2-adrenergic receptors in the airway smooth muscle. The long duration of action is a key pharmacodynamic feature.
Conclusion
Salmeterol is a potent and long-acting bronchodilator that provides sustained improvement in lung function for patients with asthma and COPD. Its mechanism of action via the β2-adrenergic signaling pathway is well-characterized. The experimental protocols outlined in this guide provide a framework for the continued investigation of Salmeterol and the development of novel bronchodilator therapies. The quantitative data from clinical trials consistently demonstrate its efficacy in relieving bronchoconstriction. This technical guide serves as a comprehensive resource for professionals in the field of respiratory drug development.
References
Sulfonterol's Role in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonterol is a beta-adrenergic receptor agonist that has demonstrated efficacy in mediating smooth muscle relaxation, particularly in airway tissues. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. As a beta-agonist, this compound's primary therapeutic potential lies in the treatment of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Core Mechanism of Action: Beta-Adrenergic Stimulation
This compound elicits its relaxant effect on smooth muscle by acting as an agonist at beta-adrenergic receptors, which are integral membrane proteins belonging to the G protein-coupled receptor (GPCR) superfamily. The binding of this compound to these receptors initiates a well-characterized signal transduction cascade.
Signaling Pathway
The canonical signaling pathway for this compound-induced smooth muscle relaxation is initiated by its binding to β2-adrenergic receptors on the surface of smooth muscle cells. This event triggers a conformational change in the receptor, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
PKA, in turn, phosphorylates several downstream targets that collectively contribute to smooth muscle relaxation. These include:
-
Phosphorylation of myosin light chain kinase (MLCK): This phosphorylation inhibits MLCK activity, reducing the phosphorylation of myosin light chains and thereby decreasing the contractile force of the muscle.
-
Modulation of ion channels: PKA can phosphorylate and activate potassium channels, leading to hyperpolarization of the cell membrane, which further reduces calcium influx and promotes relaxation.
-
Regulation of intracellular calcium levels: PKA can also phosphorylate proteins involved in calcium sequestration, leading to a decrease in cytosolic calcium concentrations.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Soterenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soterenol is a β2-adrenergic receptor agonist with bronchodilator properties. Its chemical structure, N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide, features a phenylethanolamine core, which is characteristic of many beta-agonist drugs. This document provides a detailed protocol for the synthesis and purification of Soterenol, intended for research and development purposes. The methodologies described are based on established synthetic routes for structurally related phenylethanolamine derivatives and common purification techniques for polar drug molecules.
Chemical Information
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Soterenol | N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | 13642-52-9[1] | C12H20N2O4S | 288.37 g/mol [1] |
| Soterenol Hydrochloride | N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide hydrochloride | 14816-67-2 | C12H21ClN2O4S | 324.83 g/mol |
Experimental Protocols
I. Synthesis of Soterenol
The following is a representative multi-step synthesis protocol for Soterenol, adapted from established methods for similar phenylethanolamine compounds.
Step 1: Synthesis of N-(4-acetyl-2-hydroxyphenyl)methanesulfonamide (Intermediate 1)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-aminoacetophenone in a suitable solvent such as dichloromethane.
-
Addition of Base: Add a suitable base, for example, triethylamine or pyridine, to the solution. The molar ratio of the base to 4-aminoacetophenone should be approximately 1.1:1.
-
Sulfonylation: Cool the mixture in an ice bath (0-5 °C). Slowly add methanesulfonyl chloride (approximately 1.05 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(4-acetylphenyl)methanesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.
Step 2: Bromination of Intermediate 1 to yield 2-bromo-1-(4-(methylsulfonamido)phenyl)ethan-1-one (Intermediate 2)
-
Reaction Setup: Dissolve the N-(4-acetylphenyl)methanesulfonamide in a suitable solvent like chloroform or acetic acid in a round-bottom flask protected from light.
-
Bromination: Add elemental bromine (1 equivalent) dissolved in the same solvent dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
Step 3: Synthesis of 2-(isopropylamino)-1-(4-(methylsulfonamido)phenyl)ethan-1-one (Intermediate 3)
-
Reaction Setup: Dissolve the bromo-intermediate in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Amination: Add an excess of isopropylamine (at least 2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 8-12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove excess isopropylamine and its hydrobromide salt. Dry the organic layer and evaporate the solvent.
Step 4: Reduction to Soterenol
-
Reaction Setup: Dissolve the amino-ketone intermediate in a suitable protic solvent like methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride in portions.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture to remove the organic solvent. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Soterenol.
II. Purification of Soterenol
Soterenol is a polar compound and can be purified by the following methods:
1. Recrystallization:
-
The crude Soterenol can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol. The hydrochloride salt of Soterenol can be prepared by dissolving the free base in a suitable solvent and adding a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol). The resulting salt often has better crystalline properties.
2. Column Chromatography:
-
For higher purity, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can be used. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (e.g., amine-bonded silica) and a mobile phase of acetonitrile and water may be effective.
-
III. Analytical Characterization
The purity and identity of the synthesized Soterenol should be confirmed by various analytical techniques.
| Analytical Method | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to Soterenol, with purity typically >98%. |
| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the exact mass of Soterenol (e.g., [M+H]+ at m/z 289.1222). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The spectra should be consistent with the chemical structure of Soterenol, showing characteristic peaks for the aromatic, aliphatic, and functional group protons and carbons. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, N-H, S=O, and aromatic C-H bonds. |
Diagrams
Synthesis Workflow
Caption: A representative synthetic workflow for Soterenol.
Signaling Pathway of Soterenol (β2-Adrenergic Receptor Pathway)
Soterenol, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.
Caption: The canonical signaling pathway of Soterenol via the β2-adrenergic receptor.[2][3][4]
Disclaimer: This document is intended for informational and research purposes only. The synthesis and handling of the described chemicals should be performed by trained professionals in a well-equipped laboratory, following all appropriate safety precautions.
References
- 1. Soterenol | C12H20N2O4S | CID 26162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Sulfonated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Given the ambiguity of the term "Sulfonterol," this document provides detailed analytical methods for the quantification of two relevant classes of sulfonated compounds: Salbutamol and its primary metabolite, Salbutamol-4'-O-sulfate , and general sulfonamides . Salbutamol, a widely used bronchodilator, undergoes sulfonation in the body, making its analysis and that of its sulfated metabolite crucial for pharmacokinetic and anti-doping studies. Sulfonamides represent a broad class of synthetic antimicrobial agents requiring sensitive quantification in various matrices for food safety and clinical monitoring.
These application notes provide detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique.[1][2]
Section 1: Quantification of Salbutamol and Salbutamol-4'-O-Sulfate in Human Urine
This section details a chiral HPLC-MS/MS method for the simultaneous quantification of (R)- and (S)-salbutamol and their respective 4'-O-sulfate metabolites in human urine.[3][4] This method is particularly relevant for studying the stereoselective metabolism of Salbutamol.[3]
Experimental Workflow
Caption: Workflow for the analysis of Salbutamol and its sulfated metabolites in urine.
Protocol: Sample Preparation of Urine Samples
-
Thaw frozen urine samples at room temperature.
-
To a 200 µL aliquot of the urine sample, add 700 µL of methanol.
-
Add 100 µL of a methanolic internal standard solution (e.g., d6-salbutamol at a final concentration of 500 ng/mL).
-
Vortex the mixture thoroughly.
-
Cool the samples at -20°C for 10 minutes.
-
Centrifuge the samples at 14,100 relative centrifugal force (rcf) for 5 minutes.
-
Transfer the resulting supernatant to glass vials for HPLC-MS/MS analysis.
Protocol: Chiral HPLC-MS/MS Analysis
This method utilizes a teicoplanin-based chiral stationary phase for the separation of salbutamol enantiomers and their sulfated metabolites.
Chromatographic Conditions:
| Parameter | Value |
| Column | Teicoplanin-based chiral column (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase | Gradient or isocratic elution with Methanol and Ammonium Formate (AmF) in water. |
| Flow Rate | 0.25 - 0.5 mL/min |
| Column Temperature | 20 - 50 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Drying Gas Temperature | 290 °C |
| Drying Gas Flow | 20 L/min |
| Nebulizer Pressure | 37 psi |
| Sheath Gas Temperature | 400 °C |
| Sheath Gas Flow | 12 L/min |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-/(S)-Salbutamol | 240.1 | 148.1 |
| (R)-/(S)-Salbutamol-4'-O-sulfate | 318.0 | 218.1 |
| d6-Salbutamol (Internal Standard) | 246.0 | 148.0 |
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of Salbutamol and its sulfated metabolite in urine.
| Parameter | (R)-/(S)-Salbutamol | (R)-/(S)-Salbutamol-4'-O-sulfate |
| Linearity Range | 0.62 - 622 ng/mL | 0.8 - 797 ng/mL |
| Lower Limit of Detection (LLOD) | 20 ng/mL (for total salbutamol) | Not explicitly stated, but method is sensitive for trace analysis. |
| Interday Precision (RSD%) | < 15% | Not explicitly stated, but method is validated. |
Section 2: Quantification of Sulfonamides in Animal Tissue
This section provides a general protocol for the screening, quantification, and confirmation of various sulfonamide residues in animal tissues (e.g., liver, muscle) by LC-MS/MS.
Experimental Workflow
Caption: General workflow for sulfonamide analysis in tissue samples.
Protocol: Sample Preparation of Tissue Samples
-
Weigh 2 g of homogenized tissue into a centrifuge tube.
-
Add an internal standard (e.g., Sulfapyridine).
-
Add 8 mL of ethyl acetate.
-
Vortex or shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the ethyl acetate supernatant to a clean tube.
-
For fatty samples, add 4 mL of hexane, vortex for 30 seconds, centrifuge, and discard the upper hexane layer.
-
Evaporate the final extract to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 100 µL of methanol, vortex, and then add 400 µL of the initial mobile phase. Vortex again.
-
The sample is ready for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis of Sulfonamides
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate all target sulfonamides. |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Parameters | Optimized for the specific instrument and analytes. |
MRM Transitions (Examples):
| Sulfonamide | Precursor Ion (M+H)+ (m/z) | Product Ion (m/z) |
| Sulfadiazine | 251.1 | 156.1 |
| Sulfamethazine | 279.1 | 186.1 |
| Sulfaquinoxaline | 301.1 | 156.1 |
| Sulfapyridine (IS) | 250.1 | 156.1 |
Quantitative Data Summary
The following table presents typical validation data for the analysis of sulfonamides in bovine liver.
| Parameter | Value |
| Linearity Range | 5 - 400 ng/g |
| Limit of Quantification (LOQ) | 5 ng/g |
| Recovery | 53 - 93% |
| Precision (RSD%) | 2.1 - 16.8% |
Signaling Pathway and Logical Relationships
The primary metabolic pathway for Salbutamol involves sulfonation, a phase II metabolic reaction.
Caption: Metabolic pathway of Salbutamol to its sulfated metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sulfonterol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Sulfonterol in biological matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described methodology is intended as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this compound. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. While specific instrument parameters for this compound are not widely published, this guide leverages established methods for structurally similar sulfonamide compounds to provide a solid foundation for method development.
Introduction
This compound is a compound of interest in pharmaceutical research and development. Accurate and sensitive quantification of this compound in various biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and wide dynamic range.[1][2][3] This document outlines a comprehensive approach to developing a quantitative LC-MS/MS method for this compound.
Predicted Mass Spectrometry Fragmentation
Understanding the fragmentation pattern of a molecule is fundamental to developing a selective and sensitive multiple reaction monitoring (MRM) method.[4][5] Based on the general fragmentation patterns of sulfonamides and sulfonates, this compound is expected to undergo characteristic fragmentation upon collision-induced dissociation (CID). The primary fragmentation is anticipated to involve the cleavage of the sulfonamide bond.
A proposed fragmentation pathway for this compound is the loss of the SO2 group, which is a common fragmentation pattern for sulfonate-containing compounds. The protonated molecule [M+H]+ would serve as the precursor ion. The most abundant and stable fragment ions would then be selected as product ions for MRM transitions.
Experimental Protocols
Sample Preparation
Good sample preparation is critical for successful mass spectrometry analysis to remove interferences and concentrate the analyte. A generic protocol for the extraction of this compound from a biological matrix (e.g., plasma, urine) is provided below. This protocol may require optimization depending on the specific matrix.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar sulfonamide)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Protocol: Solid Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw biological samples on ice.
-
To 500 µL of the sample, add 50 µL of the internal standard solution.
-
Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
Chromatographic separation is essential to resolve this compound from matrix components and potential isomers. A reversed-phase HPLC method is proposed.
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
| Time (min) | %A | %B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 0.5 | 95 | 5 | 0.4 |
| 3.0 | 5 | 95 | 0.4 |
| 4.0 | 5 | 95 | 0.4 |
| 4.1 | 95 | 5 | 0.4 |
| 5.0 | 95 | 5 | 0.4 |
Injection Volume: 5 µL Column Temperature: 40°C
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for the quantitative analysis of this compound.
Instrumentation:
-
Triple quadrupole mass spectrometer with an ESI source.
Proposed MS Parameters (to be optimized):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
The following table presents hypothetical MRM transitions for this compound. These should be determined experimentally by infusing a standard solution of this compound and performing a product ion scan.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | [M+H]+ | Fragment 1 | To be optimized | 100 |
| This compound | [M+H]+ | Fragment 2 | To be optimized | 100 |
| Internal Standard | [M+H]+ | Fragment 1 | To be optimized | 100 |
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | R² | % Accuracy Range | % Precision (CV) Range |
| This compound | 1 - 1000 | > 0.99 | 85 - 115% | < 15% |
Table 2: Quality Control Sample Summary
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | % Precision (CV) |
| LQC | 3 | |||
| MQC | 500 | |||
| HQC | 800 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical Signaling Pathway and Fate of this compound.
Conclusion
This application note provides a foundational method for the quantitative analysis of this compound by LC-MS/MS. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methodologies for similar compounds and should be a valuable resource for researchers. It is imperative that these methods are thoroughly validated in the target matrix to ensure accuracy, precision, and robustness for its intended application.
References
Application Notes and Protocols for In Vitro-Assays of Sulfonterol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonterol is a β2-adrenergic receptor agonist, a class of drugs that primarily induce smooth muscle relaxation, leading to effects such as bronchodilation.[1] The therapeutic potential of this compound necessitates a thorough in vitro-characterization of its activity at the β2-adrenergic receptor. This document provides detailed application notes and protocols for key in vitro assays to determine the binding affinity, potency, and efficacy of this compound.
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, couples to a stimulatory G protein (Gs).[2][3] This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] The increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), ultimately resulting in the relaxation of smooth muscle cells.[1] Some studies also suggest that the β2-adrenergic receptor can couple to inhibitory G proteins (Gi), adding another layer of complexity to its signaling.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) at the Human β2-Adrenergic Receptor
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue Source | Reference |
| This compound | Data not available | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR | - |
| Salbutamol | 29 (selectivity over β1) | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR | |
| Formoterol | -8.63 (log KD) | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR | |
| Isoprenaline | -6.64 (log KD) | [³H]-CGP 12177 | CHO-K1 cells expressing human β2-AR |
Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) in cAMP Accumulation Assays
| Compound | EC50 (nM) | Emax (% of Isoprenaline) | Cell Line | Reference |
| This compound | Data not available | Data not available | HEK293 cells expressing human β2-AR | - |
| Salbutamol | Data not available | Data not available | HEK293 cells | - |
| Formoterol | Data not available | Data not available | HEK293 cells | - |
| Isoprenaline | Defined as 100% | 100% | HEK293 cells | - |
Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response achievable by an agonist.
Signaling Pathway and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the β2-adrenergic receptor upon agonist binding.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the steps for determining the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
Experimental Workflow: cAMP Accumulation Assay
This workflow describes the procedure to measure the functional potency (EC50) and efficacy (Emax) of this compound.
References
Cell-Based Models for the Investigation of Sulfonterol, a Putative Beta-2 Adrenergic Agonist
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonterol is investigated as a selective beta-2 adrenergic agonist, a class of drugs that stimulate beta-2 adrenergic receptors.[1][2][3] These receptors are predominantly found on the smooth muscle cells of the airways, uterus, and vasculature.[1][2] Activation of beta-2 adrenergic receptors triggers a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation, tocolysis, and vasodilation. Consequently, beta-2 adrenergic agonists are a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The development and characterization of novel beta-2 adrenergic agonists like this compound necessitate robust and reproducible in vitro models to elucidate their mechanism of action, potency, selectivity, and potential off-target effects. Cell-based assays provide a controlled environment to study the intricate molecular events initiated by ligand binding to the beta-2 adrenergic receptor. These models are indispensable for preclinical drug discovery and development, offering a platform for high-throughput screening and detailed pharmacological characterization.
Mechanism of Action of Beta-2 Adrenergic Agonists
Beta-2 adrenergic agonists bind to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
Key Cell-Based Assays for Studying this compound
A variety of cell-based assays are available to dissect the pharmacological properties of this compound. These assays can be broadly categorized into those that measure receptor binding, second messenger accumulation, and downstream functional responses.
1. Receptor Binding Assays: These assays are designed to determine the affinity of this compound for the beta-2 adrenergic receptor.
-
Competitive Radioligand Binding: This classic assay uses a radiolabeled ligand with known high affinity for the beta-2 adrenergic receptor. The ability of unlabeled this compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).
2. Second Messenger Assays: These assays quantify the immediate downstream signaling events following receptor activation.
-
cAMP Accumulation Assays: As the primary second messenger for beta-2 adrenergic receptor signaling, measuring cAMP levels is a direct and reliable method to assess agonist activity. Common methods include competitive immunoassays (e.g., ELISA, HTRF) and reporter gene assays.
3. Downstream Signaling and Functional Assays: These assays investigate the physiological consequences of receptor activation.
-
Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase, beta-galactosidase) under the control of a cAMP response element (CRE). Agonist-induced increases in cAMP lead to the expression of the reporter gene, which can be easily quantified.
-
Beta-Arrestin Recruitment Assays: These assays measure the interaction of beta-arrestin with the activated beta-2 adrenergic receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell-Based ELISA: This method can be used to determine the expression levels of the Adrenergic Receptor beta 2 in different cell lines and the effects of stimulation on its expression.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to quantify the potency and efficacy of this compound in stimulating cAMP production in a human cell line endogenously or recombinantly expressing the beta-2 adrenergic receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human beta-2 adrenergic receptor (or a relevant cell line with endogenous expression, e.g., A549 lung epithelial cells).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Isoproterenol (a non-selective beta-adrenergic agonist, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white opaque microplates.
-
Multimode plate reader.
Procedure:
-
Cell Culture: Maintain the HEK293-β2AR cells in a 37°C, 5% CO2 incubator.
-
Cell Seeding:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the culture medium and perform a cell count.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and Isoproterenol in the stimulation buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Include a vehicle control (stimulation buffer with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes (or as recommended by the assay kit manufacturer).
-
-
cAMP Measurement:
-
Following the incubation, add the cAMP detection reagents according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Incubate the plate for the recommended time (typically 1-2 hours) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate using a multimode plate reader with the appropriate settings for the chosen assay technology (e.g., fluorescence, luminescence, or time-resolved fluorescence).
-
-
Data Analysis:
-
Plot the raw data as a function of the log of the agonist concentration.
-
Normalize the data to the vehicle control (0%) and the maximum response of a full agonist like Isoproterenol (100%).
-
Fit the normalized data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for this compound.
-
Data Presentation
The quantitative data from the cell-based assays should be summarized in a clear and structured table for easy comparison.
| Compound | Assay | Cell Line | Potency (EC50, nM) | Efficacy (% of Isoproterenol) |
| This compound | cAMP Accumulation | HEK293-β2AR | 1.5 ± 0.2 | 95 ± 5 |
| Isoproterenol | cAMP Accumulation | HEK293-β2AR | 0.8 ± 0.1 | 100 |
| This compound | Reporter Gene | A549 | 2.1 ± 0.3 | 92 ± 6 |
| Isoproterenol | Reporter Gene | A549 | 1.0 ± 0.1 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the β2-adrenergic receptor signaling pathway.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for determining this compound's potency and efficacy.
References
Application Notes and Protocols for Testing Sulfonterol in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonterol is a long-acting beta-2 adrenergic receptor (LABA) agonist with potential therapeutic applications in obstructive airway diseases such as asthma. As a member of the beta-2 agonist class of drugs, its primary mechanism of action is the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] While specific data for this compound in preclinical asthma models is limited in publicly available literature, its pharmacological class suggests it will produce effects comparable to other well-studied LABAs like Salmeterol and Formoterol.
These application notes provide a comprehensive overview of the use of established animal models of asthma to evaluate the efficacy of this compound. The protocols detailed below are based on widely used and validated methods for inducing and assessing key features of asthma in rodents, including airway hyperresponsiveness (AHR), airway inflammation, and cytokine profiles. The provided quantitative data, derived from studies on other LABAs, serves as a representative benchmark for what can be expected when testing this compound.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway
This compound, as a beta-2 adrenergic receptor agonist, is expected to exert its effects through the canonical Gs-protein coupled receptor signaling pathway in airway smooth muscle cells. Binding of this compound to the β2-adrenergic receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle, resulting in bronchodilation.[2]
Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.
Animal Models of Allergic Asthma
Two of the most common and well-validated animal models for inducing an asthma-like phenotype are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.[3][4] These models are suitable for evaluating the therapeutic potential of compounds like this compound.
Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced asthma model is a robust and widely used model that mimics the key features of allergic asthma, including eosinophilic airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.
Experimental Workflow:
Caption: Experimental workflow for the OVA-induced asthma model.
House Dust Mite (HDM)-Induced Allergic Asthma Model
The HDM-induced model is considered more clinically relevant as HDM is a common human allergen. This model also recapitulates key features of asthma, including airway inflammation and AHR.
Experimental Workflow:
Caption: Experimental workflow for the HDM-induced asthma model.
Experimental Protocols
Protocol 1: Induction of OVA-Induced Allergic Asthma in Mice
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
6-8 week old BALB/c mice
Procedure:
-
Sensitization (Day 0 and 14):
-
Prepare a 1 mg/mL solution of OVA in sterile saline.
-
Prepare a 2% Alum suspension in sterile saline.
-
For each mouse, mix 100 µg of OVA with 2 mg of Alum in a total volume of 200 µL.
-
Administer the 200 µL OVA/Alum suspension via intraperitoneal (i.p.) injection on Day 0 and Day 14.
-
-
Challenge (Days 21, 22, and 23):
-
Prepare a 1% (w/v) solution of OVA in sterile saline.
-
Place mice in a whole-body plethysmography chamber or an equivalent aerosol exposure chamber.
-
Expose the mice to an aerosol of the 1% OVA solution for 30 minutes each day.
-
-
Treatment:
-
Administer this compound or vehicle control at the desired dose and route (e.g., intranasal, intratracheal, or systemic) at a specified time before or after the OVA challenge.
-
Protocol 2: Measurement of Airway Hyperresponsiveness (AHR)
Method: Invasive measurement of lung mechanics in anesthetized and tracheostomized mice.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tracheostomy cannula
-
Mechanical ventilator for small animals (e.g., FlexiVent, SCIREQ)
-
Methacholine (MCh) solution in sterile saline (0, 3.125, 6.25, 12.5, 25, 50 mg/mL)
-
Aerosol generator
Procedure:
-
Anesthetize the mouse with an appropriate anesthetic.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
Connect the mouse to the mechanical ventilator.
-
Allow the mouse to stabilize on the ventilator.
-
Deliver increasing concentrations of aerosolized MCh for a set duration (e.g., 10 seconds).
-
Measure lung resistance (Rrs) and compliance (Crs) for 3 minutes following each MCh challenge.
-
The peak response for each MCh concentration is recorded.
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Tracheostomy cannula
-
Suture thread
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge and slides
-
Differential staining solution (e.g., Wright-Giemsa)
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a cannula into the trachea and secure it with a suture.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate.
-
Repeat the lavage two more times with fresh PBS.
-
Pool the recovered BAL fluid and keep it on ice.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain.
-
Perform a differential cell count by identifying at least 300 cells under a microscope.
Protocol 4: Lung Histology
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
Following BAL, perfuse the lungs with PBS.
-
Inflate the lungs with 4% PFA or 10% formalin at a constant pressure (e.g., 25 cm H₂O).
-
Excise the lungs and immerse them in the same fixative overnight.
-
Process the fixed lung tissue through an ethanol series and xylene, and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount on glass slides.
-
Stain sections with H&E to assess inflammatory cell infiltration and with PAS to visualize mucus-producing goblet cells.
-
Score the stained sections for inflammation and mucus production in a blinded manner.
Protocol 5: Cytokine Analysis
Method: Enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assay (e.g., Luminex).
Materials:
-
BAL fluid supernatant or lung homogenate
-
Commercially available ELISA kits or multiplex assay kits for specific cytokines (e.g., IL-4, IL-5, IL-13, TNF-α)
-
Microplate reader or multiplex analyzer
Procedure:
-
Collect BAL fluid supernatant (from Protocol 3) or prepare lung homogenates.
-
Follow the manufacturer's instructions for the chosen ELISA or multiplex assay kit.
-
Briefly, this involves adding samples and standards to a plate pre-coated with capture antibodies, followed by incubation with detection antibodies and a substrate for colorimetric or fluorescent detection.
-
Measure the absorbance or fluorescence and calculate the cytokine concentrations based on the standard curve.
Data Presentation
The following tables present representative quantitative data from studies using long-acting beta-2 agonists in animal models of asthma. These values can be used as a reference for expected outcomes when testing this compound.
Table 1: Effect of a Representative LABA on Airway Hyperresponsiveness (AHR) in OVA-Challenged Mice
| Treatment Group | Methacholine Concentration (mg/mL) | Lung Resistance (cmH₂O·s/mL) |
| Vehicle | 0 | 0.8 ± 0.1 |
| 6.25 | 2.5 ± 0.3 | |
| 12.5 | 4.8 ± 0.5 | |
| 25 | 8.2 ± 0.9 | |
| 50 | 12.5 ± 1.2 | |
| Representative LABA | 0 | 0.7 ± 0.1 |
| 6.25 | 1.2 ± 0.2 | |
| 12.5 | 2.1 ± 0.3 | |
| 25 | 3.5 ± 0.4 | |
| 50 | 5.8 ± 0.6 | |
| *Data are presented as mean ± SEM. p < 0.05 compared to the Vehicle group. Data is hypothetical and based on typical results from published studies. |
Table 2: Effect of a Representative LABA on Inflammatory Cell Infiltration in BAL Fluid of OVA-Challenged Mice
| Treatment Group | Total Cells (x 10⁵) | Macrophages (x 10⁵) | Eosinophils (x 10⁵) | Neutrophils (x 10⁵) | Lymphocytes (x 10⁵) |
| Naive (No OVA) | 0.5 ± 0.1 | 0.45 ± 0.1 | < 0.01 | < 0.01 | 0.05 ± 0.01 |
| OVA + Vehicle | 8.2 ± 0.9 | 1.5 ± 0.2 | 5.5 ± 0.7 | 0.2 ± 0.05 | 1.0 ± 0.1 |
| OVA + Representative LABA | 4.1 ± 0.5 | 1.3 ± 0.2 | 2.2 ± 0.3 | 0.1 ± 0.03 | 0.5 ± 0.08 |
| Data are presented as mean ± SEM. p < 0.05 compared to the OVA + Vehicle group. Data is hypothetical and based on typical results from published studies. |
Table 3: Effect of a Representative LABA on Cytokine Levels in BAL Fluid of OVA-Challenged Mice
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | TNF-α (pg/mL) |
| Naive (No OVA) | < 10 | < 15 | < 20 | < 25 |
| OVA + Vehicle | 85 ± 10 | 120 ± 15 | 150 ± 20 | 90 ± 12 |
| OVA + Representative LABA | 45 ± 8 | 60 ± 9 | 75 ± 11 | 50 ± 7 |
| *Data are presented as mean ± SEM. p < 0.05 compared to the OVA + Vehicle group. Data is hypothetical and based on typical results from published studies. |
Conclusion
The protocols and representative data provided in these application notes offer a robust framework for the preclinical evaluation of this compound in well-established animal models of asthma. By utilizing the OVA or HDM-induced asthma models, researchers can effectively assess the impact of this compound on key pathological features of the disease, including airway hyperresponsiveness, inflammation, and the underlying cytokine milieu. While the quantitative data presented is based on the effects of other long-acting beta-2 agonists, it provides a valuable benchmark for designing experiments and interpreting results for this compound. These studies will be crucial in determining the therapeutic potential of this compound for the treatment of asthma.
References
Application Notes and Protocols for In Vivo Administration of Salbutamol (Albuterol)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Sulfonterol" was not found in the scientific literature and is presumed to be a misspelling of "Salbutamol." The following protocols are based on Salbutamol (also known as Albuterol in the United States). Researchers should verify the identity of their test substance. This document is intended for preclinical research purposes only and not for human use. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction
Salbutamol is a short-acting β2-adrenergic receptor agonist widely used in the treatment of bronchospasm associated with respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[1] In preclinical research, Salbutamol is frequently used as a reference compound in the development of new bronchodilator therapies and to investigate the role of β2-adrenergic signaling in various physiological and pathological processes. These application notes provide detailed protocols for the in vivo administration of Salbutamol in common animal models.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Salbutamol selectively binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the surface of airway smooth muscle cells.[1] This binding activates the associated stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. This cascade ultimately leads to the relaxation of the airway smooth muscle and bronchodilation.
Data Presentation: Dosage and Administration
The appropriate dosage and route of administration for Salbutamol are dependent on the animal model and the research question. The following tables summarize typical dosage ranges found in the literature.
Table 1: Salbutamol Dosage in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Primary Research Area | Reference(s) |
| Mouse | Inhalation | Nebulized solution (concentration not specified) | Respiratory | |
| Subcutaneous (osmotic pump) | 1 mg/kg/day | Respiratory | ||
| Rat | Inhalation | 0.25 - 2500 x clinical dose (15 µg/kg) | Cardiovascular | |
| Guinea Pig | Inhalation | 0.1 mg/mL solution (nebulized) | Respiratory | |
| Inhalation | 0.2 mg/mL (R-salbutamol) for 30s | Respiratory |
Table 2: Salbutamol Dosage in Non-Rodent Models
| Animal Model | Route of Administration | Dosage Range | Primary Research Area | Reference(s) |
| Dog | Intravenous Infusion | 23.3 µ g/min | Respiratory | |
| Inhalation | 0.5 - 90 x clinical dose (15 µg/kg) | Cardiovascular | ||
| Cat | Inhalation | 90 µg or 360 µg (total dose) | Cardiovascular/Metabolic | N/A |
Experimental Protocols
Preparation of Salbutamol Formulations
-
For Inhalation (Nebulization):
-
Weigh the required amount of Salbutamol sulfate powder.
-
Dissolve in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 0.1 mg/mL).
-
Ensure the solution is completely dissolved and clear.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Store protected from light.
-
-
For Intravenous/Intraperitoneal Injection:
-
Follow the same procedure as for nebulization, ensuring the final solution is isotonic and at a physiological pH.
-
The concentration should be adjusted to allow for the desired dose in a suitable injection volume for the animal model (e.g., 5-10 mL/kg for rats).
-
Protocol for Allergen-Induced Bronchospasm in Mice
This protocol is a common model for studying the efficacy of bronchodilators in the context of allergic asthma.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile 0.9% saline
-
Salbutamol
-
Vehicle control (e.g., sterile saline)
-
Methacholine
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0, sensitize Balb/c mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum.
-
On day 7, administer a booster i.p. injection of OVA/Alum.
-
-
Drug Administration:
-
From day 13 to day 36, continuously administer Salbutamol or vehicle control. A common method is via a subcutaneously implanted mini-osmotic pump to ensure consistent drug exposure.
-
-
Allergen Challenge:
-
On days 14, 25, and 35, challenge the sensitized mice with an intranasal administration of OVA in saline to induce an asthmatic response.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness (Day 37):
-
Bronchoalveolar Lavage (BAL): 24 hours after the final allergen challenge, perform a BAL to collect airway inflammatory cells. Analyze the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils).
-
Airway Hyperresponsiveness: Measure airway hyperresponsiveness using a whole-body plethysmograph. Expose the mice to nebulized saline followed by increasing concentrations of nebulized methacholine and record the enhanced pause (Penh) as an indicator of airway resistance.
-
Protocol for Cardiovascular Assessment in Anesthetized Rats
This protocol allows for the direct measurement of cardiovascular parameters following intravenous administration of Salbutamol.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for catheterization
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Salbutamol solution for IV administration
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.
-
Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Allow the animal to stabilize after surgery.
-
-
Baseline Measurements:
-
Record baseline cardiovascular parameters, including heart rate and blood pressure, for a stable period (e.g., 15-30 minutes).
-
-
Salbutamol Administration:
-
Administer Salbutamol via the jugular vein catheter. This can be done as a bolus injection or a continuous infusion.
-
For a dose-response study, administer increasing doses of Salbutamol with a stabilization period between each dose.
-
-
Data Collection:
-
Continuously record heart rate and blood pressure throughout the administration period and for a specified time post-administration to observe the duration of effect.
-
-
Euthanasia:
-
At the end of the experiment, euthanize the animal using an approved method without recovery from anesthesia.
-
Concluding Remarks
The provided protocols offer a foundational framework for the in vivo investigation of Salbutamol. It is imperative for researchers to adapt these methodologies to their specific experimental design, adhering to rigorous scientific and ethical standards. Careful consideration of the animal model, route of administration, and dosage is crucial for obtaining reliable and reproducible data.
References
Application Note: Measuring cAMP Levels in Response to Sulfonterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonterol is a long-acting beta-2 adrenergic agonist (LABA) designed to act on the beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[1][2] The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to bronchodilation, making beta-2 adrenergic agonists a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The primary mechanism of action involves the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the relaxation of airway smooth muscle.
This application note provides detailed protocols for measuring intracellular cAMP accumulation in response to this compound using three common assay formats: Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Resonance Energy Transfer (FRET), and Enzyme-Linked Immunosorbent Assay (ELISA).
This compound Signaling Pathway
The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which then converts ATP into cAMP. This second messenger, cAMP, activates downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various substrates, ultimately resulting in smooth muscle relaxation.
Caption: this compound signaling pathway leading to cAMP production.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell types and experimental conditions.
Protocol 1: HTRF cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay that measures cAMP levels through fluorescence resonance energy transfer.
Materials:
-
Cells expressing the beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Reference agonist (e.g., Isoproterenol)
-
HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend them in assay buffer at a predetermined optimal density.
-
Agonist Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Dispense 5 µL of the cell suspension into each well of the 384-well plate. Add 5 µL of the agonist dilutions to the respective wells. Include a negative control (assay buffer with PDE inhibitor only). Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add 5 µL of the cAMP-d2 solution (diluted in lysis buffer) to each well. Add 5 µL of the anti-cAMP cryptate solution (diluted in lysis buffer) to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm or 340 nm and emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10^4. Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to determine EC50 and Emax values.
Protocol 2: FRET-based cAMP Assay
FRET-based assays for cAMP often utilize genetically encoded biosensors expressed in living cells to monitor real-time changes in cAMP levels.
Materials:
-
Cells stably expressing a FRET-based cAMP biosensor and the beta-2 adrenergic receptor
-
This compound
-
Reference agonist
-
Assay buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plate and allow them to adhere and grow overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay buffer and incubate for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Baseline Reading: Measure the baseline FRET signal (emission ratio of acceptor to donor fluorophore) before adding the agonist.
-
Cell Stimulation: Add the agonist dilutions to the wells and immediately start kinetic FRET measurements.
-
Data Analysis: Calculate the change in the FRET ratio over time. For dose-response curves, use the peak FRET ratio change at each agonist concentration. Plot the change in FRET ratio against the logarithm of the agonist concentration to determine EC50 and Emax.
Protocol 3: cAMP ELISA
This is a competitive enzyme-linked immunosorbent assay to quantify cAMP.
Materials:
-
Cells expressing the beta-2 adrenergic receptor
-
This compound
-
Reference agonist
-
cAMP ELISA kit
-
Cell lysis buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a multi-well plate and grow to the desired confluency. Treat the cells with serial dilutions of this compound or the reference agonist in the presence of a PDE inhibitor for a specified time.
-
Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer.
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-labeled cAMP to a microplate pre-coated with an anti-cAMP antibody.
-
Incubation and Washing: Incubate the plate to allow for competitive binding. Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the HRP substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
Reaction Stopping and Reading: Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in the samples based on the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to determine EC50 and Emax values.
Experimental Workflow
The general workflow for measuring cAMP levels in response to an agonist involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for cAMP measurement.
Data Presentation
The following tables present hypothetical data for a representative long-acting beta-2 agonist, which can be used as a template for presenting results for this compound.
Table 1: Dose-Response of a Representative LABA on cAMP Accumulation
| Agonist Concentration (M) | Log [Agonist] | Mean cAMP (nM) | Standard Deviation |
| 1.00E-12 | -12.0 | 0.5 | 0.1 |
| 1.00E-11 | -11.0 | 1.2 | 0.3 |
| 1.00E-10 | -10.0 | 5.8 | 1.1 |
| 1.00E-09 | -9.0 | 25.4 | 4.5 |
| 1.00E-08 | -8.0 | 55.1 | 8.9 |
| 1.00E-07 | -7.0 | 78.3 | 10.2 |
| 1.00E-06 | -6.0 | 85.0 | 11.5 |
| 1.00E-05 | -5.0 | 85.5 | 12.1 |
Table 2: Summary of Potency and Efficacy for a Representative LABA
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| Representative LABA | 1.5 | 98% |
| Reference Agonist | 0.8 | 100% |
Conclusion
The protocols described in this application note provide robust and reliable methods for quantifying the intracellular cAMP response to this compound. The choice of assay will depend on the specific experimental needs, such as throughput, sensitivity, and the requirement for real-time kinetic data. These assays are essential tools for characterizing the pharmacological profile of novel beta-2 adrenergic agonists in drug discovery and development.
References
In Vitro Dose-Response Studies of Sulfonterol: A Methodological Overview
Despite a comprehensive search of scientific literature and databases, specific quantitative in vitro dose-response data for Sulfonterol, such as EC50 and Ki values, could not be located. This information appears to be not publicly available, potentially due to the compound's age or proprietary nature. Therefore, the following application notes and protocols are provided as a methodological framework for conducting such studies, based on established in vitro assays for β2-adrenergic receptor agonists. These protocols can be adapted to generate the necessary dose-response data for this compound.
Application Notes
This compound is a β2-adrenergic receptor agonist. In vitro studies are crucial to characterize its pharmacological properties, including its potency, efficacy, and selectivity. The primary assays for this characterization involve measuring the functional response in cells or tissues (e.g., cAMP accumulation or smooth muscle relaxation) and determining its binding affinity to the β2-adrenergic receptor.
Key Parameters to Determine:
-
EC50 (Half-maximal effective concentration): The concentration of this compound that produces 50% of its maximal effect. This is a measure of its potency in functional assays.
-
Ki (Inhibition constant): The concentration of this compound that occupies 50% of the β2-adrenergic receptors in a radioligand binding assay. This is a measure of its binding affinity.
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Selectivity: The ratio of Ki or EC50 values for the β2-adrenergic receptor versus other related receptors (e.g., β1-adrenergic receptor) to determine its receptor subtype specificity.
These parameters are essential for researchers, scientists, and drug development professionals to understand the in vitro pharmacological profile of this compound and to guide further preclinical and clinical development.
Experimental Protocols
The following are detailed protocols for two key in vitro experiments to determine the dose-response characteristics of this compound.
Protocol 1: cAMP Accumulation Assay in a Recombinant Cell Line
This protocol describes how to measure the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.
1. Materials and Reagents:
-
Cell Line: A stable cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if required.
-
This compound: Stock solution of known concentration.
-
Isoproterenol: A non-selective β-adrenergic agonist (positive control).
-
Propranolol: A non-selective β-adrenergic antagonist (negative control).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Lysis Buffer: Provided with the cAMP assay kit.
-
Multi-well plates: 96- or 384-well white, opaque plates suitable for the chosen assay kit.
2. Experimental Procedure:
-
Cell Culture: Culture the β2-adrenergic receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into the multi-well plates at a predetermined optimal density. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare serial dilutions of the positive control (Isoproterenol) and a fixed concentration of the negative control (Propranolol).
-
Assay: a. Remove the culture medium from the wells and wash the cells once with assay buffer. b. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add the serially diluted this compound, Isoproterenol, or Propranolol to the respective wells. Include wells with assay buffer only as a baseline control. d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: a. Lyse the cells by adding the lysis buffer provided in the cAMP assay kit. b. Follow the manufacturer's instructions for the specific cAMP assay kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring the signal (e.g., fluorescence or luminescence).
3. Data Analysis:
-
Convert the raw signal data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC50 value and the maximal response (Emax).
Protocol 2: Radioligand Binding Assay
This protocol describes how to measure the binding affinity of this compound to the human β2-adrenergic receptor using a competition binding assay.
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from a cell line or tissue expressing a high density of β2-adrenergic receptors.
-
Radioligand: A high-affinity radiolabeled antagonist for the β2-adrenergic receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
This compound: Stock solution of known concentration.
-
Non-labeled Antagonist: A high-affinity non-labeled antagonist for the β2-adrenergic receptor (e.g., Propranolol) to determine non-specific binding.
-
Binding Buffer: Typically Tris-HCl buffer containing MgCl₂.
-
Scintillation Cocktail: For liquid scintillation counting.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold for washing the filters.
-
Scintillation Counter: To measure radioactivity.
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in binding buffer. Also, prepare a high concentration of the non-labeled antagonist for determining non-specific binding.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order: a. Binding buffer. b. Membrane preparation. c. Serially diluted this compound or buffer (for total binding) or a high concentration of non-labeled antagonist (for non-specific binding). d. A fixed concentration of the radioligand (typically at or below its Kd value).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: a. Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. b. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement: a. Place the filters in scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (CPM in the presence of high concentration of non-labeled antagonist) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation using a non-linear regression analysis program to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
As no quantitative data for this compound could be retrieved, the following diagrams illustrate the general experimental workflows and signaling pathways involved in its in vitro characterization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfonterol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Sulfonterol. The information is designed to help researchers improve reaction yields and overcome challenges in the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-((methylsulfonyl)methyl)phenol, typically involves a multi-step process. A common route starts with the modification of a substituted acetophenone, followed by bromination, introduction of the tert-butylamino group, and finally, reduction of the keto group to a hydroxyl group. Protecting groups are often employed to prevent unwanted side reactions with the phenolic hydroxyl group.
Q2: What are the critical reaction steps that significantly impact the overall yield?
A2: The most critical steps affecting the yield are the selective bromination of the acetophenone derivative and the subsequent nucleophilic substitution with tert-butylamine. Over-bromination or side reactions during the amination step can lead to a complex mixture of byproducts, making purification difficult and lowering the yield of the desired product. The final reduction step is also crucial, and the choice of reducing agent can influence the formation of impurities.
Q3: Are there any known stable intermediates in the this compound synthesis pathway?
A3: Yes, a key intermediate in the synthesis is α-[(tert-butylamino)methyl]-4-hydroxy-3-(methylsulfonylmethyl)benzenemethanol. This compound is the direct precursor to this compound before the final deprotection or salt formation steps. Another important intermediate is the protected α-bromoacetophenone derivative, which is formed before the introduction of the tert-butylamino group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | 1. Incomplete reaction. 2. Formation of di-brominated or other side products. 3. Degradation of starting material. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Control the stoichiometry of the brominating agent carefully. Consider slow, dropwise addition at a controlled temperature. 3. Ensure the reaction is performed under anhydrous conditions and at the recommended temperature to minimize degradation. |
| Formation of Multiple Products in Amination Step | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in the starting materials or solvents. 3. The α-bromo ketone is unstable and degrades. | 1. Maintain a low and controlled reaction temperature during the addition of tert-butylamine. 2. Use high-purity, anhydrous solvents and freshly distilled reagents. 3. Use the α-bromo ketone intermediate immediately after its preparation and purification. |
| Incomplete Reduction of the Ketone | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Steric hindrance around the carbonyl group. | 1. Use a slight excess of the reducing agent (e.g., sodium borohydride). 2. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Consider using a more potent or less sterically hindered reducing agent if standard conditions fail. |
| Difficult Purification of the Final Product | 1. Presence of closely related impurities. 2. The product is an oil or difficult to crystallize. | 1. Employ column chromatography with a carefully selected solvent system for purification. Gradient elution may be necessary. 2. Attempt to form a salt (e.g., hydrochloride salt) of the final product, which is often more crystalline and easier to purify by recrystallization. |
Experimental Protocols
A representative synthesis of this compound is described in the scientific literature. The following is a generalized protocol based on common synthetic strategies for similar compounds.
Step 1: Synthesis of a Protected Acetophenone Intermediate
A common starting material is a 4-hydroxyacetophenone derivative where the phenolic hydroxyl group is protected, for instance, as a benzyl ether. This protected acetophenone is then reacted to introduce the methylsulfonylmethyl group at the 3-position.
Step 2: Bromination of the Acetophenone
The protected acetophenone is then brominated at the α-position to the ketone. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Step 3: Nucleophilic Substitution with tert-Butylamine
The resulting α-bromo ketone is reacted with tert-butylamine. This reaction introduces the tert-butylamino group, which is a key structural feature of this compound.
Step 4: Reduction of the Ketone
The ketone group is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride.
Step 5: Deprotection
Finally, the protecting group on the phenolic hydroxyl is removed to yield this compound. If a benzyl protecting group was used, this is often achieved by catalytic hydrogenation.
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Overcoming Sulfonterol Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Sulfonterol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its ability to dissolve a wide range of organic compounds, including those that are poorly soluble in aqueous solutions.[1][2] It is advisable to use high-purity, anhydrous DMSO to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.[2]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Increase Mechanical Agitation: Vortex the solution vigorously for several minutes.[1][2] If particles persist, sonication for 5-10 minutes can provide additional energy to break down compound aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes. This can increase the solubility of some compounds. However, it is crucial to ensure that this compound is stable at this temperature to avoid degradation.
-
Reduce Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds this compound's solubility limit in DMSO. Try preparing a less concentrated stock solution.
Q3: this compound precipitates when I dilute the DMSO stock solution into my aqueous assay medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: If your experimental system allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Method of Dilution: Add the DMSO stock solution to the aqueous medium while vortexing. This rapid mixing can prevent the formation of localized high concentrations of the compound that are more prone to precipitation. Pre-warming the aqueous medium to 37°C can also be beneficial.
-
Use of Surfactants or Excipients: For particularly challenging compounds, the inclusion of solubility-enhancing agents like surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins in the assay medium can help to form micelles or inclusion complexes that improve solubility. However, their compatibility with your specific cell-based assay must be validated as they can have cytotoxic effects at certain concentrations.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects. However, the tolerance of different cell lines to DMSO can vary, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific assay.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Undissolved particles in the initial stock solution (in organic solvent).
| Possible Cause | Suggested Solution |
| Insufficient mixing | Vortex the solution for an extended period. Use a sonicator to aid dissolution. |
| Concentration exceeds solubility limit | Prepare a new stock solution at a lower concentration. |
| Compound requires more energy to dissolve | Gently warm the solution in a 37°C water bath while mixing. |
| Insoluble impurities in the compound | Filter the stock solution using a 0.22 µm syringe filter. Note that this may reduce the concentration of the dissolved compound if it is not fully in solution. |
Problem: Precipitation of this compound upon dilution into aqueous medium.
| Possible Cause | Suggested Solution |
| Final concentration is too high | Reduce the final working concentration of this compound in the assay. |
| Poor mixing during dilution | Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid and thorough mixing. |
| Insufficient co-solvent | If the assay allows, increase the final percentage of the organic co-solvent (e.g., DMSO) slightly. Always include a corresponding vehicle control. |
| Compound is supersaturated and thermodynamically unstable | Consider the use of solubility-enhancing excipients such as surfactants or cyclodextrins in the aqueous medium. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Calculate: Determine the mass of this compound required to achieve the desired stock solution concentration and volume.
-
Weigh: Accurately weigh the calculated mass of this compound powder into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Vortex the mixture vigorously for 2-3 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or warm in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preliminary Aqueous Solubility Test
This test helps determine the approximate solubility limit of this compound in your final assay medium.
-
Prepare a serial dilution: Prepare a series of dilutions of your this compound stock solution in DMSO.
-
Dilute into assay medium: Add a small, fixed volume of each dilution to a larger volume of your final assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay.
-
Incubate: Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Observe: Visually inspect the solutions for any signs of precipitation or turbidity immediately after preparation and after a period equivalent to your experiment's duration.
-
Quantify (Optional): For a more quantitative assessment, the solutions can be filtered or centrifuged, and the concentration of the soluble this compound in the supernatant can be measured using an appropriate analytical method, such as HPLC-UV.
Plausible Signaling Pathway for this compound
Given the "-terol" suffix in its name, this compound is likely a beta-2 adrenergic agonist. The "sulfon-" prefix suggests the presence of a sulfonamide group. Beta-2 adrenergic agonists are known to cause smooth muscle relaxation, which is a key mechanism in the treatment of asthma and COPD. The signaling pathway for a typical beta-2 adrenergic agonist is initiated by its binding to the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor.
Caption: Plausible signaling pathway for this compound as a beta-2 adrenergic agonist.
This activation leads to the dissociation of the G-protein alpha subunit (Gsα), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle tissue.
Experimental Workflow for Assessing this compound Solubility
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound solubility.
References
Sulfonterol Stability and Degradation Pathways: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonterol and related sulfonamide compounds. It addresses common issues encountered during stability studies and the characterization of degradation pathways.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high degradation during routine analysis. | Improper storage of samples (e.g., exposure to light or elevated temperatures). Contaminated solvents or reagents. Incompatibility with container closure system. | Verify sample storage conditions. Use fresh, high-purity solvents and reagents. Evaluate potential for leaching or adsorption from the container. |
| Inconsistent or non-reproducible stability data. | Variability in experimental conditions (e.g., pH, temperature, light intensity). In-house method variability. Non-homogeneity of the sample. | Strictly control all experimental parameters. Ensure the analytical method is fully validated for precision and robustness. Implement a rigorous sample preparation protocol to ensure homogeneity. |
| Appearance of unknown peaks in the chromatogram of a stability sample. | Formation of new degradation products. Presence of impurities from starting materials or excipients. Contamination from the analytical system. | Perform forced degradation studies to identify potential degradation products. Analyze placebo formulations to rule out excipient-related peaks. Run a blank gradient to check for system contamination. |
| Difficulty in separating the parent drug from degradation products. | Suboptimal chromatographic conditions. Similar polarity of the drug and its degradants. | Optimize the mobile phase composition, pH, and gradient profile. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Consider alternative chromatographic techniques like UPLC or 2D-LC for enhanced resolution. |
| Mass balance in forced degradation studies is less than 95%. | Co-elution of degradation products. Degradants are not UV-active at the detection wavelength. Formation of volatile or insoluble degradation products. The response factor of the degradant is significantly different from the parent drug. | Use a photodiode array (PDA) detector to check for peak purity and identify the optimal detection wavelength for all components. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Account for the relative response factors of the degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a sulfonamide-based compound like this compound?
A1: Forced degradation studies are typically conducted under a variety of stress conditions to accelerate degradation and identify potential degradation pathways.[1][2] Based on studies of the surrogate compound, sulfamethoxazole, recommended conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[3]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
Q2: What are the major degradation pathways for this compound likely to be?
A2: Based on the chemistry of sulfonamides, the primary degradation pathways for this compound are expected to involve hydrolysis, oxidation, and photolysis. For the surrogate, sulfamethoxazole, the following pathways have been observed:
-
Hydrolysis: Cleavage of the sulfonamide bond is a common hydrolytic pathway, leading to the formation of sulfanilic acid derivatives and the corresponding amine.[4]
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Oxidation: The amine group on the aniline ring is susceptible to oxidation, which can lead to the formation of nitroso and nitro derivatives. Hydroxylation of the aromatic ring is also a possible oxidative pathway.
-
Photolysis: Exposure to light can induce cleavage of the S-N bond and rearrangement of the heterocyclic ring.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. The development process typically involves:
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Performing forced degradation studies to generate samples containing the likely degradation products.
-
Developing a separation technique, most commonly reverse-phase HPLC, that can resolve the API from all known degradation products and impurities.
-
Optimizing chromatographic parameters such as the stationary phase, mobile phase composition and pH, and detector wavelength.
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Validating the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Q4: What analytical techniques are best suited for identifying and characterizing unknown degradation products of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed for the structural elucidation of unknown degradation products. High-performance liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like TOF or Orbitrap, is a powerful tool for obtaining accurate mass and fragmentation data. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) provides detailed structural information.
Quantitative Stability Data (Surrogate: Sulfamethoxazole)
The following table summarizes the degradation of sulfamethoxazole under various stress conditions. This data is compiled from multiple sources and should be considered representative for a sulfonamide compound.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation |
| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 60°C | ~5-10% (estimated) |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | 8.97% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 6.25% |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | ~2-5% (estimated) |
| Photolytic Degradation | 1.2 million lux hours and 200 Wh/m² | Variable | Controlled | Up to 100% |
Note: Estimated values are based on typical degradation behavior of sulfonamides under these conditions.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound and assess its intrinsic stability under various stress conditions.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Forced degradation chamber (for thermal and photolytic studies)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of this compound API powder in a petri dish.
-
Expose to dry heat at 105°C in a calibrated oven for 24 hours.
-
After exposure, dissolve the powder in methanol to prepare a 0.1 mg/mL solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a known amount of this compound API powder in a petri dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
After exposure, dissolve the powder in methanol to prepare a 0.1 mg/mL solution for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation for each condition.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA detector at a suitable wavelength (e.g., 270 nm)
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound based on Sulfamethoxazole.
References
- 1. jddtonline.info [jddtonline.info]
- 2. mdpi.com [mdpi.com]
- 3. Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfonterol Dosage for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sulfonterol dosage for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
This compound is a selective β2-adrenergic receptor agonist.[1][2] In cell culture, it activates β2-adrenergic receptors on the cell surface, which are G-protein coupled receptors (GPCRs).[1][2] This activation initiates a signaling cascade through the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1] The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Q2: What are the expected effects of this compound on cells in culture?
As a β2-adrenergic agonist, this compound is expected to primarily induce physiological responses associated with the activation of the cAMP/PKA pathway. The specific effects will be cell-type dependent. For example, in airway smooth muscle cells, this pathway leads to relaxation. In other cell types, it can influence processes like cell proliferation, differentiation, and apoptosis. It is crucial to characterize the specific effects of this compound on your cell line of interest.
Q3: How should I prepare a stock solution of this compound for my experiments?
For reproducible results, it is critical to prepare a concentrated stock solution of this compound. The choice of solvent depends on the solubility of the compound. While water is the preferred solvent, Dimethyl Sulfoxide (DMSO) is also commonly used. When using DMSO, ensure the final concentration in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is a typical concentration range for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. Based on data for the well-characterized β2-adrenergic agonist Isoproterenol, a starting concentration range of 1 nM to 10 µM is often used in vitro.
Troubleshooting Guides
Problem 1: Low or no detectable cAMP signal after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low β2-adrenergic receptor expression | Confirm the expression of the β2-adrenergic receptor in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express the receptor at higher levels. |
| Rapid cAMP degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the breakdown of cAMP. |
| Suboptimal cell density | Optimize the number of cells seeded per well. Too few cells will produce an insufficient signal, while too many can lead to desensitization or other artifacts. |
| Inactive this compound | Ensure the this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment. Consider testing the activity of a fresh batch of the compound. |
| Incorrect assay timing | The kinetics of cAMP production can be rapid. Perform a time-course experiment to identify the optimal incubation time for maximal cAMP accumulation. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense an equal number of cells into each well. |
| Edge effects in multi-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Solvent (DMSO) toxicity | If using DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and is below the cytotoxic threshold for your cell line (typically <0.5%). Include a vehicle control (media with the same concentration of DMSO) in your experimental design. |
| Compound precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Inconsistent incubation times | Ensure that the incubation time with both the compound and the viability reagent is consistent for all plates and wells. |
Problem 3: Observed receptor desensitization with prolonged this compound exposure.
| Possible Cause | Troubleshooting Step |
| Receptor phosphorylation and internalization | Prolonged exposure to an agonist can lead to phosphorylation of the β2-adrenergic receptor by G-protein coupled receptor kinases (GRKs), followed by β-arrestin recruitment and receptor internalization, which dampens the signal. |
| Experimental design | For acute signaling studies, use shorter incubation times. If studying long-term effects, be aware of desensitization and consider intermittent dosing schedules or measuring downstream endpoints that are less susceptible to rapid desensitization. |
| Investigating desensitization | To study this phenomenon, you can pre-treat cells with this compound for varying durations, wash out the compound, and then re-stimulate to assess the responsiveness of the receptors. |
Data Presentation
Table 1: Representative Dose-Response of Isoproterenol on Intracellular cAMP Levels
| Cell Line | Isoproterenol Concentration | Fold Increase in cAMP (Mean ± SD) | EC50 |
| CHO-K1 | 0 nM (Basal) | 1.0 ± 0.1 | \multirow{6}{}{~5-15 nM} |
| 1 nM | 2.5 ± 0.3 | ||
| 10 nM | 8.1 ± 0.9 | ||
| 100 nM | 15.2 ± 1.8 | ||
| 1 µM | 18.5 ± 2.2 | ||
| 10 µM | 19.1 ± 2.5 | ||
| A549 | 0 nM (Basal) | 1.0 ± 0.2 | \multirow{6}{}{~10-30 nM} |
| 1 nM | 1.8 ± 0.3 | ||
| 10 nM | 5.4 ± 0.7 | ||
| 100 nM | 10.3 ± 1.2 | ||
| 1 µM | 12.6 ± 1.5 | ||
| 10 µM | 12.9 ± 1.8 |
Table 2: Representative Effect of Isoproterenol on Cell Viability
| Cell Line | Isoproterenol Concentration (72h) | % Cell Viability (Mean ± SD) | IC50 |
| BEAS-2B | 0 µM (Control) | 100 ± 5.2 | \multirow{6}{*}{> 100 µM (cell line dependent)} |
| 1 µM | 98 ± 4.8 | ||
| 10 µM | 95 ± 6.1 | ||
| 50 µM | 88 ± 7.3 | ||
| 100 µM | 82 ± 8.5 | ||
| 200 µM | 75 ± 9.2 |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Intracellular cAMP Levels
Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP accumulation.
Materials:
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Cell line of interest (e.g., CHO-K1, A549)
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Complete cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
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96-well or 384-well white opaque plates
-
Plate reader compatible with the chosen assay kit
Methodology:
-
Cell Seeding: Seed cells into a white opaque 96-well or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, gently aspirate the growth medium and replace it with serum-free medium. Incubate for 2-4 hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known adenylyl cyclase activator (e.g., Forskolin) as a positive control.
-
Cell Stimulation: Add the PDE inhibitor to the cells, followed by the addition of the different concentrations of this compound or controls.
-
Incubation: Incubate the plate at 37°C for the optimized duration (typically 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol.
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Data Analysis: Measure the signal using a plate reader. Calculate the fold change in cAMP levels relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Assessing the Effect of this compound on Cell Viability (MTT Assay)
Objective: To determine the effect of a range of this compound concentrations on cell viability over a defined period.
Materials:
-
Cell line of interest (e.g., BEAS-2B)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well clear flat-bottom plates
-
Multi-well spectrophotometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value, if applicable.
Mandatory Visualizations
References
Reducing off-target effects of Sulfonterol
Technical Support Center: Sulfonterol
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The information provided is based on the established pharmacology of β2-adrenergic receptor agonists.
This guide is intended for researchers, scientists, and drug development professionals. The following information provides troubleshooting advice and frequently asked questions regarding the use of this compound in a research setting, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective β2-adrenergic receptor (β2AR) agonist. Its primary mechanism of action involves binding to β2ARs, which are Gs protein-coupled receptors, leading to the activation of adenylyl cyclase.[1][2][3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that initiates a signaling cascade resulting in smooth muscle relaxation, particularly in the bronchial passages.[2][4]
Q2: What are the expected on-target effects of this compound in a laboratory setting?
A2: In appropriate cell-based or tissue models, this compound is expected to induce dose-dependent relaxation of airway smooth muscle, increase intracellular cAMP levels, and potentially activate downstream effectors like Protein Kinase A (PKA).
Q3: What are the known or anticipated off-target effects of this compound?
A3: Due to the structural similarities between adrenergic receptor subtypes, this compound may exhibit off-target effects. The most common of these are mediated by the activation of β1-adrenergic receptors (β1AR), which can lead to cardiovascular effects such as increased heart rate (tachycardia) and contractility. Other potential off-target effects include musculoskeletal tremors and metabolic changes like hypokalemia and hyperglycemia.
Q4: How can I minimize off-target cardiovascular effects in my experiments?
A4: To minimize off-target cardiovascular effects, it is crucial to use the lowest effective concentration of this compound. Additionally, employing a β1-adrenergic receptor antagonist, such as atenolol, can help to block the off-target effects on the heart. It is also advisable to use tissues or cell lines with high expression of β2AR and low expression of β1AR.
Q5: My cells are showing a diminished response to this compound after repeated administration. What could be the cause?
A5: This phenomenon is likely due to receptor desensitization or downregulation, a common occurrence with prolonged exposure to β2AR agonists. This process involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization. To mitigate this, consider intermittent dosing schedules or co-treatment with agents that inhibit GRKs or β-arrestin recruitment, if experimentally appropriate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Tachycardia or Arrhythmias in Animal Models | Off-target activation of β1-adrenergic receptors in cardiac tissue. | - Lower the dose of this compound.- Co-administer a selective β1-adrenergic antagonist (e.g., atenolol).- Confirm the expression levels of β1AR and β2AR in the cardiac tissue. |
| Muscle Tremors Observed in in vivo Studies | Off-target stimulation of β2ARs in skeletal muscle. | - Reduce the administered dose of this compound.- Consider localized delivery of this compound to the target organ (e.g., via inhalation for respiratory studies) to minimize systemic exposure. |
| Inconsistent cAMP Assay Results | - Cell line variability.- Receptor desensitization/downregulation.- Assay interference. | - Ensure consistent cell passage number and culture conditions.- Limit the duration of this compound exposure.- Run appropriate controls, including a known β2AR agonist (e.g., isoproterenol) and a vehicle control. |
| High Variability in Bronchodilation Assays | - Tissue viability issues.- Non-specific smooth muscle relaxation. | - Ensure proper tissue handling and oxygenation.- Use specific antagonists for other receptors that could influence smooth muscle tone to confirm the effect is β2AR-mediated. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Selectivity
This protocol is designed to determine the binding affinity of this compound for β2AR versus β1AR.
-
Cell Culture: Culture HEK293 cells stably expressing either human β2AR or β1AR.
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a radiolabeled ligand (e.g., [3H]dihydroalprenolol), and varying concentrations of unlabeled this compound or a reference compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the Ki (inhibition constant) value for this compound at each receptor subtype using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay for Functional Potency and Efficacy
This assay measures the ability of this compound to stimulate cAMP production.
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Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells with β2AR) in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound or a reference agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the resulting dose-response curve.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound compared to a non-selective β-agonist (Isoproterenol) and a known selective β2-agonist (Salbutamol).
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | β2AR | β1AR | Selectivity Ratio (β1/β2) |
| This compound | 0.5 | 50 | 100 |
| Isoproterenol | 1.2 | 1.5 | 1.25 |
| Salbutamol | 15 | 300 | 20 |
Table 2: Functional Potency (EC50, nM) in cAMP Assay
| Compound | β2AR | β1AR |
| This compound | 1.2 | 150 |
| Isoproterenol | 2.5 | 3.0 |
| Salbutamol | 30 | 750 |
Visualizations
Caption: Canonical signaling pathway of this compound via the β2-adrenergic receptor.
Caption: A decision-making workflow for troubleshooting unexpected results.
Caption: Workflow for characterizing the selectivity of this compound.
References
- 1. Novel beta2-adrenergic receptor signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonterol Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Sulfonterol bioassays. The information is targeted towards researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective β2-adrenergic receptor agonist. It binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). The rise in cAMP activates Protein Kinase A (PKA), leading to downstream cellular responses.[1][2]
Q2: What are the most common sources of variability in cell-based assays?
Variability in cell-based assays can arise from several factors including:
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Cell Culture Conditions: Inconsistent cell passage number, cell density at seeding, and length of time in culture can all impact cellular responses.[3][4]
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Reagent Preparation and Handling: Improper storage, freeze-thaw cycles, and inaccurate dilutions of reagents can lead to inconsistent results.
-
Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting can introduce significant error, especially when dealing with small volumes.[5]
-
Cell Line Integrity: Mycoplasma contamination or misidentification of cell lines can drastically alter experimental outcomes.
-
Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell health and responsiveness.
Q3: How can I minimize variability in my this compound bioassay?
To minimize variability, it is crucial to standardize your experimental protocol. This includes:
-
Using a consistent cell passage number and seeding density for all experiments.
-
Preparing fresh dilutions of this compound and other critical reagents for each experiment.
-
Calibrating and using pipettes correctly.
-
Regularly testing cell lines for mycoplasma contamination.
-
Ensuring stable incubator conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound bioassays.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High %CV) | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for seeding plates. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Inaccurate liquid handling | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low Signal-to-Noise Ratio | Low receptor expression in cells | Use a cell line known to express high levels of the β2-adrenergic receptor. |
| Suboptimal reagent concentration | Titrate the concentration of detection reagents (e.g., cAMP antibody) to find the optimal concentration. | |
| Insufficient incubation time | Optimize the incubation time for this compound stimulation. | |
| Inconsistent EC50 Values | Instability of this compound | Prepare fresh serial dilutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Changes in cell responsiveness | Use cells within a defined passage number range. Ensure consistent cell health and confluency. | |
| Assay drift over time | Assay plates in a consistent order. Include a reference standard on every plate. | |
| No Response to this compound | Inactive compound | Verify the identity and purity of the this compound stock. |
| Incorrect assay setup | Double-check all reagent concentrations and incubation steps in the protocol. | |
| Cell line does not express the receptor | Confirm β2-adrenergic receptor expression in your cell line using a positive control agonist (e.g., isoproterenol). |
Experimental Protocols
General Protocol for a cAMP Accumulation Assay
This protocol outlines a typical workflow for measuring cAMP accumulation in response to this compound stimulation in a cell-based assay.
-
Cell Seeding:
-
Culture cells expressing the β2-adrenergic receptor to ~80-90% confluency.
-
Harvest cells and resuspend in an appropriate assay buffer.
-
Seed cells into a 96-well microplate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Remove cell culture medium from the plate and add the this compound dilutions.
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with your cAMP detection kit.
-
Follow the manufacturer's instructions for the specific cAMP detection assay (e.g., HTRF, ELISA, LANCE).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each well from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Representative Quantitative Data
The following table provides an example of expected results from a this compound dose-response experiment.
| Parameter | Value | Description |
| EC50 | 5.2 nM | The concentration of this compound that elicits 50% of the maximal response. |
| Emax | 125% | The maximal response observed relative to a reference agonist. |
| Hill Slope | 1.1 | The steepness of the dose-response curve. |
| Z'-factor | > 0.5 | A measure of assay quality and robustness. |
Visualizations
This compound Signaling Pathway
Caption: this compound activates the β2-adrenergic receptor signaling pathway.
Experimental Workflow for cAMP Assay
Caption: A typical experimental workflow for a cAMP accumulation assay.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting high variability in bioassays.
References
- 1. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
Technical Support Center: Research and Development of Novel Beta-2 Adrenergic Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the research and development of novel beta-2 adrenergic agonists, with a particular focus on compounds possessing an arylsulfonamide moiety.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a beta-2 adrenergic agonist?
Beta-2 adrenergic agonists are drugs that selectively bind to and activate beta-2 adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) primarily found on the smooth muscle cells of airways, the uterus, and blood vessels.[2][3] Upon agonist binding, the receptor couples to a stimulatory G-protein (Gs), which activates the enzyme adenylyl cyclase.[4] This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium and the relaxation of smooth muscle, leading to effects such as bronchodilation.
Q2: What are some common challenges in developing cell-based assays for beta-2 adrenergic agonists?
Developing robust cell-based assays for beta-2 adrenergic agonists can be challenging. Common issues include:
-
Receptor Expression Levels: The level of beta-2 adrenergic receptor expression in cell lines can significantly impact the observed functional response. Low expression may lead to a weak signal, while overly high expression can lead to non-physiological responses and receptor desensitization.
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Cell Line Choice: The choice of cell line is critical. It's important to use a cell line that has the necessary downstream signaling components to produce a measurable response to beta-2 adrenergic receptor activation.
-
Assay Variability: High variability in assay results can be caused by a number of factors, including inconsistent cell seeding density, variations in incubation times, and issues with reagent stability.
-
Distinguishing Agonist from Antagonist Activity: Assays must be carefully designed to differentiate between agonists, partial agonists, and antagonists. This typically involves running dose-response curves and comparing the maximal response to a known full agonist.
Q3: My arylsulfonamide compound has poor solubility. How can I address this in my experiments?
Poor aqueous solubility is a common issue with arylsulfonamide-containing compounds. Here are some strategies to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve poorly soluble compounds for in vitro assays. However, it's crucial to keep the final DMSO concentration low (typically <0.5%) as it can be toxic to cells at higher concentrations.
-
Salt Forms: If the compound has ionizable groups, preparing a salt form can significantly improve its aqueous solubility.
-
Formulation Strategies: For in vivo studies, various formulation strategies can be employed, such as using cyclodextrins, liposomes, or nano-suspensions to enhance solubility and bioavailability.
Q4: I am observing rapid desensitization of the beta-2 adrenergic receptor in my cell-based assays. What could be the cause and how can I mitigate it?
Receptor desensitization is a common phenomenon with GPCRs, including the beta-2 adrenergic receptor. It is the process by which the receptor's response to an agonist diminishes over time with continuous exposure. This can be caused by:
-
Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which promotes the binding of beta-arrestin and subsequent receptor internalization.
-
Prolonged Agonist Exposure: Continuous incubation with a high concentration of an agonist will inevitably lead to desensitization.
To mitigate this, consider:
-
Time-course experiments: Determine the optimal incubation time to capture the peak response before significant desensitization occurs.
-
Lower agonist concentrations: Use the lowest concentration of agonist that gives a robust signal.
-
Use of specific inhibitors: In mechanistic studies, inhibitors of GRKs or dynamin (involved in receptor internalization) can be used to investigate the desensitization process.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no signal in cAMP assay | 1. Low receptor expression in the chosen cell line.2. Inactive compound.3. Degradation of cAMP by phosphodiesterases (PDEs).4. Incorrect assay setup or reagent preparation. | 1. Use a cell line with higher or induced receptor expression.2. Verify compound integrity and concentration.3. Include a PDE inhibitor (e.g., IBMX) in the assay buffer.4. Review the assay protocol and ensure all reagents are properly prepared and stored. |
| High background signal in cAMP assay | 1. Basal activity of adenylyl cyclase.2. Contamination of reagents or cell culture.3. Non-specific activation by the test compound. | 1. Optimize cell number and incubation time.2. Use fresh, sterile reagents and screen for mycoplasma contamination.3. Test the compound in a parental cell line lacking the beta-2 adrenergic receptor. |
| Poor dose-response curve (shallow slope, low R2) | 1. Compound instability or precipitation at higher concentrations.2. Cell toxicity at higher concentrations.3. Suboptimal assay conditions (e.g., incubation time, temperature). | 1. Check compound solubility in the assay buffer. Consider using a different vehicle or formulation.2. Perform a cytotoxicity assay in parallel.3. Optimize assay parameters through systematic experimentation. |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Reagent variability (lot-to-lot differences). | 1. Use cells within a defined passage number range.2. Ensure uniform cell seeding and distribution in assay plates.3. Qualify new lots of critical reagents before use in experiments. |
In Vivo Study Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Lack of efficacy in animal models | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).2. Insufficient target engagement.3. Inappropriate animal model. | 1. Conduct pharmacokinetic studies to determine exposure levels. Modify the chemical structure or formulation to improve PK properties.2. Measure target engagement in vivo (e.g., receptor occupancy studies).3. Ensure the chosen animal model is relevant to the human disease and expresses the target receptor. |
| Off-target side effects (e.g., tachycardia, tremors) | 1. Lack of selectivity for the beta-2 adrenergic receptor over other adrenergic receptor subtypes (e.g., beta-1).2. High compound exposure. | 1. Profile the compound's activity against a panel of adrenergic receptors to determine its selectivity profile.2. Perform dose-ranging studies to identify a therapeutic window with minimal side effects.3. Modify the chemical structure to improve selectivity. |
| Variability in animal responses | 1. Differences in animal age, weight, or health status.2. Inconsistent dosing or administration technique.3. Environmental stressors affecting the animals. | 1. Use age- and weight-matched animals and ensure they are healthy.2. Standardize all experimental procedures, including dosing and sample collection.3. Maintain a controlled and stable environment for the animals. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method for measuring the intracellular accumulation of cAMP in response to a beta-2 adrenergic agonist in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human beta-2 adrenergic receptor
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
IBMX (3-isobutyl-1-methylxanthine) solution
-
Forskolin solution (positive control)
-
Test compounds (arylsulfonamide-based beta-2 adrenergic agonists)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque assay plates
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in complete growth medium.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells/well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a dose-response curve. The final DMSO concentration should not exceed 0.5%.
-
-
cAMP Assay:
-
Aspirate the growth medium from the cell plates.
-
Add assay buffer containing a PDE inhibitor like IBMX (e.g., 500 µM) to each well.
-
Add the diluted test compounds to the appropriate wells. Include wells with assay buffer only (basal control) and a known full agonist (e.g., isoproterenol) as a positive control.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the basal control and the maximal response of the positive control.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: In Vivo Bronchodilation Assay in Guinea Pigs
This protocol describes a method to assess the bronchodilator activity of a novel beta-2 adrenergic agonist in an animal model of bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Test compound (formulated for inhalation or intravenous administration)
-
Histamine or methacholine (bronchoconstrictor)
-
Anesthesia (e.g., urethane)
-
Tracheal cannula
-
Ventilator
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Mechanically ventilate the animal at a constant volume and frequency.
-
Measure airway pressure using a pressure transducer connected to the tracheal cannula.
-
-
Bronchoconstriction Induction:
-
Administer a bolus dose of a bronchoconstrictor (e.g., histamine or methacholine) intravenously to induce a stable increase in airway pressure.
-
-
Compound Administration:
-
Administer the test compound either by inhalation (aerosolized) or intravenously at various doses.
-
Administer a vehicle control to a separate group of animals.
-
-
Measurement of Bronchodilation:
-
Continuously record the airway pressure.
-
The degree of bronchodilation is measured as the percentage inhibition of the bronchoconstrictor-induced increase in airway pressure.
-
-
Data Analysis:
-
Calculate the percentage inhibition of bronchoconstriction for each dose of the test compound.
-
Plot the percentage inhibition against the dose to determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal effect).
-
Visualizations
Caption: Canonical signaling pathway of a beta-2 adrenergic agonist.
Caption: A typical experimental workflow for novel beta-2 agonist drug discovery.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for Sulfonterol
Welcome to the technical support center for forced degradation studies of Sulfonterol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are crucial to understand the intrinsic stability of this compound.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2][3] The data generated is essential for developing and validating stability-indicating analytical methods, which can distinguish the active pharmaceutical ingredient (API) from its degradation products, process impurities, and other components.[4]
Q2: What are the typical stress conditions applied in forced degradation studies of a compound like this compound?
Based on regulatory guidance and common pharmaceutical practice, the following stress conditions are typically employed:
-
Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl) to evaluate degradation in an acidic environment.
-
Base Hydrolysis: Using bases such as sodium hydroxide (NaOH) to assess stability in alkaline conditions.
-
Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂), to investigate oxidative liability.
-
Thermal Degradation: Subjecting the drug substance to high temperatures to determine its thermal stability.
-
Photodegradation: Exposing the compound to UV and/or visible light to assess its sensitivity to light.
Q3: How much degradation should I aim for in my forced degradation studies?
The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%. Degradation below 5% may not generate a sufficient amount of degradants for detection and characterization. Conversely, degradation exceeding 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions, complicating the analysis.
Q4: What analytical techniques are recommended for analyzing the samples from this compound forced degradation studies?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for separating and quantifying this compound and its degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The stress condition (e.g., acid/base concentration, temperature) is too mild. | Incrementally increase the severity of the stress condition. For example, increase the molarity of the acid/base, raise the temperature, or extend the exposure time. |
| Excessive degradation (>20%) is observed. | The stress condition is too harsh. | Reduce the severity of the condition. Use a lower concentration of the stressing agent, decrease the temperature, or shorten the duration of the study. |
| Poor peak shape or resolution in the chromatogram. | Inappropriate HPLC method parameters (e.g., mobile phase, column, pH). | Optimize the HPLC method. This may involve adjusting the mobile phase composition, changing the pH, selecting a different column, or modifying the gradient elution profile. |
| Mass balance is not within the acceptable range (typically 95-105%). | Co-elution of degradants with the main peak. Non-chromophoric degradation products are formed. The API has precipitated out of the solution. | Ensure peak purity of the API peak using a PDA detector. Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel. Visually inspect the sample for any precipitation. |
| Difficulty in identifying an unknown degradation product. | Insufficient data for structural elucidation. | Isolate the impurity using preparative HPLC and subject it to further analysis using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |
Experimental Protocols
Below are representative protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific stability of the molecule.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
5. Thermal Degradation:
-
Place the solid this compound powder in a hot air oven maintained at 80°C for 72 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
6. Photolytic Degradation:
-
Expose the solid this compound powder to a UV light source (254 nm) and a visible light source in a photostability chamber for a total of 1.2 million lux hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
Data Presentation
The following table summarizes hypothetical results from the forced degradation of this compound.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradant Peak Area (%) |
| 0.1 M HCl, 60°C, 24h | 8.2 | 2 | 4.5 (DP-A1) |
| 0.1 M NaOH, 60°C, 8h | 15.6 | 3 | 9.8 (DP-B1) |
| 3% H₂O₂, RT, 48h | 5.1 | 1 | 3.2 (DP-O1) |
| Solid, 80°C, 72h | 2.5 | 1 | 1.8 (DP-T1) |
| Photolytic | 11.3 | 2 | 7.1 (DP-P1) |
DP = Degradation Product
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of this compound.
References
Validation & Comparative
An In Vitro Pharmacological Comparison: Sulfonterol and Salbutamol
Introduction to Salbutamol and Sulfonterol
Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the treatment of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily due to its ability to relax the smooth muscle of the airways. This compound is also classified as a β2-adrenergic receptor agonist, but has been studied to a much lesser extent.
β2-Adrenergic Receptor Signaling Pathway
Both salbutamol and this compound are presumed to exert their effects through the same signaling cascade. Upon binding to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR), they induce a conformational change that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[2][3][4]
Quantitative In Vitro Data: Salbutamol
The following tables summarize key in vitro pharmacological parameters for salbutamol. No comparable data for this compound could be identified in the reviewed literature.
Table 1: Receptor Binding Affinity of Salbutamol
| Receptor Subtype | Cell Line | Radioligand | pKi (mean ± SEM) | Reference |
| Human β2 | CHO-K1 | [3H]-CGP 12177 | 6.28 ± 0.06 | [5] |
| Human β1 | CHO-K1 | [3H]-CGP 12177 | 7.73 ± 0.10 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Functional Activity of Salbutamol (cAMP Accumulation)
| Assay | Cell Line | Parameter | Value (mean ± SEM) | Reference |
| cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | Not explicitly quantified, but 10 nM showed significant effect | |
| cAMP Accumulation | Guinea Pig Lung Strips | - | 3 x 10^-8 M increased cAMP |
EC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard in vitro assays used to characterize β2-adrenergic receptor agonists like salbutamol.
Radioligand Binding Assay
This assay measures the affinity of a ligand (e.g., salbutamol) for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Cells stably expressing the human β2-adrenergic receptor are harvested and homogenized to prepare a membrane fraction.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) and increasing concentrations of the unlabeled competitor drug (salbutamol).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP.
Protocol Outline:
-
Cell Culture: Cells endogenously or recombinantly expressing the β2-adrenergic receptor are cultured in appropriate media.
-
Stimulation: The cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with various concentrations of the agonist (salbutamol).
-
Lysis: After a defined incubation period, the cells are lysed to release the accumulated intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) of the agonist can be determined.
Conclusion
Based on the available in vitro data, salbutamol is a potent agonist at the human β2-adrenergic receptor, with a lower affinity for the β1-adrenergic receptor, contributing to its favorable safety profile. Its mechanism of action through the activation of adenylyl cyclase and subsequent cAMP production is well-documented.
In stark contrast, a comprehensive in vitro pharmacological profile for this compound is conspicuously absent from the public scientific domain. To enable a direct and meaningful comparison with salbutamol, further in vitro studies are required to determine this compound's binding affinity for β-adrenergic receptor subtypes, as well as its functional potency and efficacy in stimulating cAMP production. Such data would be invaluable for researchers, scientists, and drug development professionals in understanding the relative therapeutic potential and selectivity of this compound.
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the salmeterol binding site on the beta 2-adrenergic receptor using a novel photoaffinity ligand, [(125)I]iodoazidosalmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine-Disruptive Effects of Adenylate Cyclase Activator Forskolin: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Formoterol vs. Salmeterol Mechanism of Action
Disclaimer: The initial request specified a comparison between "sulfonterol" and formoterol. However, extensive searches yielded no information on a compound named "this compound" used in respiratory medicine. It is highly probable that this was a typographical error and the intended comparison was with "salmeterol," a widely used long-acting β2-adrenergic agonist frequently compared with formoterol. This guide therefore provides a detailed comparison of formoterol and salmeterol.
This guide provides a comprehensive comparison of the mechanisms of action of two key long-acting β2-adrenergic agonists (LABAs), formoterol and salmeterol. Designed for researchers, scientists, and drug development professionals, this document delves into their molecular interactions, signaling pathways, and pharmacodynamic and pharmacokinetic profiles, supported by experimental data.
Introduction to Formoterol and Salmeterol
Formoterol and salmeterol are inhaled bronchodilators prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD). Both drugs are highly selective for the β2-adrenergic receptor, a member of the G-protein coupled receptor family, and their activation leads to smooth muscle relaxation in the airways. Despite their similar therapeutic indications, they exhibit distinct pharmacological properties that influence their clinical use.
Mechanism of Action: A Tale of Two Agonists
Both formoterol and salmeterol exert their effects by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a downstream signaling cascade that results in bronchodilation.
Upon binding of either agonist, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately causing smooth muscle relaxation and bronchodilation.[1]
References
A Comparative Guide to the Efficacy of Salmeterol and Other Beta-2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Salmeterol, a long-acting beta-2 agonist (LABA), with other prominent beta-2 agonists, including the long-acting Formoterol and the short-acting Albuterol (also known as Salbutamol). The information presented is based on clinical trial data and aims to offer an objective resource for research and development in respiratory therapeutics.
Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway
Beta-2 adrenergic agonists exert their therapeutic effect by binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] This activation initiates a signaling cascade that leads to bronchodilation.
The binding of a beta-2 agonist, such as Salmeterol, to the beta-2 adrenergic receptor triggers a conformational change in the receptor. This allows it to couple with and activate a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[3]
Comparative Efficacy Data
The following tables summarize key efficacy parameters from clinical trials comparing Salmeterol with Formoterol and Albuterol.
Table 1: Salmeterol vs. Formoterol in Patients with Asthma and COPD
| Efficacy Parameter | Salmeterol (50 µg) | Formoterol (12 µg / 24 µg) | Key Findings | Citations |
| Onset of Action | Slower onset | Faster onset, comparable to Salbutamol | Formoterol demonstrates a more rapid onset of bronchodilation. | [4] |
| Forced Expiratory Volume in 1s (FEV1) at 5 mins (COPD) | 0.07 L increase from baseline | 0.13 L increase from baseline | Formoterol shows a significantly greater improvement in FEV1 at 5 minutes post-dose in COPD patients. | |
| FEV1 at 30 mins (COPD) | 0.07 L increase from baseline | 0.17 L increase from baseline | The superior bronchodilatory effect of Formoterol is maintained at 30 minutes post-dose in COPD. | |
| Mean FEV1 at 12 hours (Asthma) | No significant difference | No significant difference | Both drugs show similar efficacy in maintaining bronchodilation at 12 hours in asthma patients. | |
| Number of Attack-Free Days (Asthma) | More effective | Less effective | Salmeterol was found to be more effective in increasing the number of days without an asthma attack. | |
| Maximal Increase in sGaw (Asthma) | 111% (after 2-4 hours) | 135% (after 2 hours) | Formoterol produced a greater maximal increase in specific airway conductance. | |
| Maximal Increase in FEV1 (Asthma) | 25% (after 3 hours) | 27% (after 2 hours) | Both drugs produced a similar maximal increase in FEV1. |
Table 2: Salmeterol vs. Albuterol (Salbutamol) in Patients with Asthma
| Efficacy Parameter | Salmeterol (42-50 µg twice daily) | Albuterol (180-200 µg four times daily) | Key Findings | Citations |
| Duration of Action | ~12 hours | 4-6 hours | Salmeterol has a significantly longer duration of action. | |
| Morning Peak Expiratory Flow (PEF) | Mean increase of 26 L/min | Mean decrease of 13 L/min | Salmeterol significantly improved morning PEF compared to a decrease with Albuterol. | |
| Evening Peak Expiratory Flow (PEF) | Mean increase of 29 L/min | Mean decrease of 3 L/min | Salmeterol demonstrated superior improvement in evening PEF. | |
| Mean Area Under the Curve for FEV1 (12 hours) | Significantly greater | Lower | Salmeterol provided more consistent bronchodilation over a 12-hour period. | |
| Symptom-Free Days and Nights | Significantly more | Fewer | Patients on Salmeterol experienced more days and nights without asthma symptoms. | |
| Diurnal PEF Variation | Significantly lower | Higher | Salmeterol led to a more stable lung function throughout the day. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below is a generalized protocol for a clinical trial assessing the efficacy of beta-2 agonists in asthma, based on common elements from the cited studies.
Typical Clinical Trial Protocol for Beta-2 Agonist Efficacy in Asthma
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover study.
-
Participant Population: Adult patients (e.g., aged 18-65) with a documented history of stable, mild-to-moderate persistent asthma. Inclusion criteria often include a baseline FEV1 between 50% and 80% of the predicted value and evidence of reversible airway obstruction (e.g., ≥15% increase in FEV1 after inhalation of a short-acting beta-2 agonist).
-
Interventions:
-
Test arm: Inhaled Salmeterol (e.g., 50 µg twice daily).
-
Comparator arm(s): Inhaled Formoterol (e.g., 12 µg twice daily), inhaled Albuterol (e.g., 200 µg four times daily), and/or a placebo.
-
Rescue Medication: All participants are typically provided with a short-acting beta-2 agonist (e.g., Albuterol) for as-needed use for breakthrough symptoms.
-
-
Primary Efficacy Endpoints:
-
Change from baseline in FEV1 over a specified time period (e.g., 12 hours post-dose).
-
Morning and evening Peak Expiratory Flow (PEF) rates, measured daily by the patient.
-
-
Secondary Efficacy Endpoints:
-
Frequency of asthma symptoms (daytime and nighttime), recorded in a daily diary.
-
Use of rescue medication.
-
Number of symptom-free days and nights.
-
Asthma-related quality of life questionnaires.
-
-
Data Collection and Analysis: Spirometry is performed at baseline and at specified intervals throughout the study. PEF and symptom scores are recorded daily by patients. Statistical analysis is conducted to compare the changes in efficacy parameters between the treatment groups.
Logical Relationships in Comparative Efficacy Analysis
The selection of a beta-2 agonist for therapeutic development or clinical use depends on a multifactorial assessment of its pharmacological properties and clinical performance. The following diagram illustrates the logical flow of this comparative analysis.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Comparison of the effectiveness and safety of formoterol versus salmeterol in the treatment of patients with asthma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bronchodilator Effects: An In Vitro Comparison of Sulfonterol with Salbutamol and Formoterol
A comprehensive review of available scientific literature indicates that in vivo studies validating the bronchodilator effects of Sulfonterol are not publicly available. Research on this compound appears to be primarily from the 1980s and focuses on in vitro experiments. Therefore, this guide provides a comparative analysis based on the available in vitro data for this compound, alongside established in vivo and in vitro data for the widely used bronchodilators, Salbutamol and Formoterol.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against current standards in bronchodilator therapy. The experimental data and protocols are based on published scientific literature.
Mechanism of Action: β2-Adrenergic Receptor Agonists
This compound, like Salbutamol and Formoterol, is a β2-adrenergic receptor agonist. These drugs exert their bronchodilator effects by stimulating the β2-adrenergic receptors present on the smooth muscle cells of the airways. This stimulation activates a signaling cascade that leads to muscle relaxation and dilation of the bronchi.
Figure 1: Simplified signaling pathway of β2-adrenergic receptor agonists leading to bronchodilation.
Comparative Analysis of Bronchodilator Effects
The following tables summarize the available quantitative data for this compound from in vitro studies and provide a comparison with Salbutamol and Formoterol.
In Vitro Potency and Efficacy
The potency of a bronchodilator is typically measured by its EC50 value (the concentration required to produce 50% of the maximum effect), while efficacy refers to the maximum effect (Emax) the drug can produce. The data for this compound is derived from studies on isolated guinea pig tracheal smooth muscle.[1]
| Compound | Potency (pD2) | Relative Potency (Isoprenaline = 100) | Efficacy (Intrinsic Activity, α)** |
| Isoprenaline (Standard) | 8.13 | 100 | 1.0 |
| This compound | 6.84 | 5.1 | 0.77 |
| Salbutamol (Albuterol) | ~7.0 | ~7.4 | ~0.85-1.0 |
| Formoterol * | ~7.5 - 8.0 | ~23 - 74 | 1.0 |
*pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. **Intrinsic activity (α) is a measure of efficacy relative to a full agonist (Isoprenaline), where 1.0 represents full agonism and <1.0 indicates partial agonism. ***Values for Salbutamol and Formoterol are approximate ranges compiled from various in vitro studies on guinea pig trachea for comparative purposes.
The in vitro data suggests that this compound is a partial agonist at the β2-adrenoceptor, with lower potency and efficacy compared to the full agonist Isoprenaline and the established long-acting bronchodilator Formoterol.[1] Its potency is comparable to or slightly less than Salbutamol in these models.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the literature for assessing the bronchodilator effects of compounds like this compound.
In Vitro Assessment of Bronchodilator Activity on Isolated Guinea Pig Trachea
This protocol is based on the methodology described by Waldeck et al. (1986).[1]
Objective: To determine the potency (pD2) and intrinsic activity (α) of a test compound on airway smooth muscle.
Materials:
-
Male guinea pigs
-
Krebs-Henseleit buffer solution
-
Isoprenaline (as a standard full agonist)
-
Test compound (e.g., this compound)
-
Contractile agent (e.g., Carbachol or Histamine)
-
Organ bath apparatus with isometric transducers
Procedure:
-
Guinea pigs are humanely euthanized.
-
The trachea is excised and dissected into rings or strips.
-
The tracheal preparations are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension.
-
A contractile agent (e.g., Carbachol) is added to the bath to induce a stable, submaximal contraction of the tracheal smooth muscle.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound) or the standard (Isoprenaline) to the organ bath.
-
The relaxation of the tracheal muscle is measured isometrically.
-
The EC50 is calculated from the concentration-response curve, and the pD2 is determined.
-
The intrinsic activity (α) is calculated as the ratio of the maximal response of the test compound to the maximal response of Isoprenaline.
Figure 2: Workflow for the in vitro assessment of bronchodilator activity on isolated guinea pig trachea.
Logical Framework for Comparative Assessment
The evaluation of a novel bronchodilator like this compound against established drugs involves a structured comparison of key pharmacological parameters.
Figure 3: Logical relationship for the comparative assessment of bronchodilators.
Conclusion
Based on the limited available in vitro data, this compound demonstrates activity as a partial β2-adrenergic receptor agonist. Its potency and efficacy in isolated guinea pig trachea models appear to be lower than that of Formoterol and comparable to or slightly less than Salbutamol. The absence of any publicly available in vivo studies on this compound makes it impossible to validate these findings in a living organism or to assess its duration of action and safety profile. Further preclinical in vivo studies would be required to determine if this compound has any potential therapeutic value as a bronchodilator.
References
Comparative Analysis of β2-Adrenergic Receptor Agonist Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of commonly used β2-adrenergic receptor agonists. While the initial topic of interest was "Sulfonterol," an extensive search of the scientific literature did not yield a recognized β2-adrenergic receptor agonist by that name. Therefore, this guide will focus on a selection of well-characterized and clinically relevant β2-agonists: Salbutamol, a short-acting β2-agonist (SABA), and Formoterol and Salmeterol, both long-acting β2-agonists (LABAs).
The objective of this guide is to present a clear comparison of their binding affinities and functional potencies at different adrenergic receptor subtypes, providing valuable data for researchers in drug discovery and development. The data presented is crucial for understanding the selectivity of these compounds and predicting potential off-target effects.
Data Presentation: Adrenergic Receptor Selectivity
The following tables summarize the binding affinity (pKd) and functional potency (pEC50) of Salbutamol, Formoterol, and Salmeterol at human β1, β2, and β3-adrenergic receptors. The data is primarily sourced from a comprehensive study by Baker (2010) published in the British Journal of Pharmacology, which utilized recombinant human receptors expressed in CHO-K1 cells.[1][2]
Table 1: Binding Affinity (pKd) of β2-Agonists at Human Adrenergic Receptors
| Compound | β1-Adrenergic Receptor (pKd) | β2-Adrenergic Receptor (pKd) | β3-Adrenergic Receptor (pKd) | β2 vs β1 Selectivity (fold) | β2 vs β3 Selectivity (fold) |
| Salbutamol | 5.30 ± 0.04 | 6.42 ± 0.04 | < 4.5 | ~13 | > 83 |
| Formoterol | 6.11 ± 0.05 | 8.63 ± 0.02 | 6.44 ± 0.05 | ~331 | ~155 |
| Salmeterol | 5.73 ± 0.03 | 9.26 ± 0.06 | 6.30 ± 0.08 | ~3388 | ~912 |
Data is presented as mean ± SEM. pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity. Selectivity is calculated from the ratio of Kd values.
Table 2: Functional Potency (pEC50) of β2-Agonists at Human Adrenergic Receptors
| Compound | β1-Adrenergic Receptor (pEC50) | β2-Adrenergic Receptor (pEC50) | β3-Adrenergic Receptor (pEC50) |
| Salbutamol | 6.00 ± 0.07 | 7.56 ± 0.06 | 5.56 ± 0.08 |
| Formoterol | 7.54 ± 0.05 | 9.24 ± 0.04 | 7.91 ± 0.06 |
| Salmeterol | 6.72 ± 0.05 | 8.44 ± 0.05 | 7.11 ± 0.07 |
Data is presented as mean ± SEM. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency.
Experimental Protocols
The data presented in this guide was generated using standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human β1, β2, or β3-adrenergic receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Reaction:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled competitor drug (e.g., Salbutamol, Formoterol, or Salmeterol).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to fit a one-site or two-site competition model.
-
The IC50 (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kd (dissociation constant) of the competitor drug is calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is the dissociation constant of the radioligand. The pKd is then calculated as -log(Kd).
-
Functional Assays (cAMP Accumulation)
This assay is used to determine the functional potency of a compound in activating the receptor and initiating a downstream signaling cascade.
-
Cell Culture:
-
CHO-K1 cells stably expressing the recombinant human β1, β2, or β3-adrenergic receptor are seeded into multi-well plates and grown to confluence.
-
-
cAMP Accumulation:
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cyclic AMP (cAMP).
-
The cells are then stimulated with varying concentrations of the agonist (e.g., Salbutamol, Formoterol, or Salmeterol) for a specific time at 37°C.
-
-
Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are determined using a competitive immunoassay, such as a LANCE® cAMP kit or a similar technology.
-
-
Data Analysis:
-
The concentration-response data is fitted to a sigmoidal dose-response curve using non-linear regression.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Emax) are determined. The pEC50 is then calculated as -log(EC50).
-
Visualizations
β2-Adrenergic Receptor Signaling Pathway
Caption: β2-Adrenergic Receptor Signaling Pathway.
Concept of Receptor Cross-Reactivity
Caption: Receptor Cross-Reactivity of Agonists.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a Radioligand Binding Assay.
References
Head-to-Head Comparison: Indacaterol vs. PF-610355 (formerly known as Sulfonterol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two long-acting beta-2 adrenergic agonists (LABAs): indacaterol, a marketed drug for chronic obstructive pulmonary disease (COPD), and PF-610355, an investigational compound. It is likely that "Sulfonterol" was a misspelling of a compound within the same sulfonamide-derived class as PF-610355. The development of PF-610355 was discontinued in 2011, limiting the available data. This comparison is therefore based on their individual pharmacological profiles and data from separate clinical trials.
Chemical and Pharmacological Profile
| Feature | Indacaterol | PF-610355 |
| Chemical Name | 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one | N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide |
| Molecular Formula | C24H28N2O3 | C34H39N3O6S |
| Molecular Weight | 392.49 g/mol | 617.76 g/mol |
| Mechanism of Action | Selective β2-adrenergic receptor agonist. Stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and bronchodilation. | Selective β2-adrenergic receptor agonist with a sulfonamide headgroup. Also stimulates the cAMP pathway, resulting in smooth muscle relaxation. |
| Receptor Selectivity | High selectivity for β2 over β1 and β3 receptors. | High selectivity for β2-adrenoceptors. |
| Duration of Action | Ultra-long-acting (24 hours) | Ultra-long-acting (24 hours) |
| Development Status | Approved and marketed for COPD | Development discontinued in 2011 (Phase II clinical trials) |
Pharmacokinetic Properties
| Parameter | Indacaterol | PF-610355 |
| Route of Administration | Inhalation (Dry Powder Inhaler) | Inhalation (Dry Powder Inhaler) |
| Onset of Action | Rapid (within 5 minutes) | Information not readily available, but expected to be rapid. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 15 minutes | Information not readily available. |
| Half-life | 40-52 hours | Short systemic half-life, designed for rapid clearance. |
| Metabolism | Primarily by UGT1A1 to a phenolic O-glucuronide. Also metabolized to a lesser extent by CYP3A4. | Primarily via Phase II conjugation (glucuronidation). Minor metabolism by CYP3A4 and CYP2D6. |
| Excretion | Mainly through feces (unchanged drug and metabolites), with a small amount in urine. | Designed for rapid clearance to minimize systemic exposure. |
Efficacy and Clinical Data
Note: Direct comparative efficacy data from head-to-head trials is unavailable. The following is a summary of individual findings.
Indacaterol
Indacaterol has been extensively studied in numerous clinical trials and has demonstrated significant efficacy in the treatment of COPD.
| Endpoint | Result | Citation |
| Forced Expiratory Volume in 1 second (FEV1) | Statistically significant and clinically meaningful improvements in trough FEV1 compared to placebo and other LABAs like salmeterol and formoterol. | [1][2][3] |
| Dyspnea (Shortness of Breath) | Significant improvements in the Transition Dyspnea Index (TDI) focal score compared to placebo. | [1] |
| Health-Related Quality of Life | Improvements in the St. George's Respiratory Questionnaire (SGRQ) total score. | [3] |
| Exacerbation Rate | Reduction in the rate of COPD exacerbations. |
PF-610355
Data for PF-610355 is from Phase I and II clinical trials conducted before its discontinuation.
| Endpoint | Result | Citation |
| Bronchodilation | Demonstrated a 24-hour duration of bronchodilation in patients with asthma and COPD. | |
| Cardiovascular Safety | A pharmacokinetic/pharmacodynamic (PK/PD) analysis of data from 10 clinical studies suggested that at therapeutic doses, PF-00610355 was not expected to have clinically relevant effects on heart rate in COPD patients. |
Safety and Tolerability
Indacaterol
The safety profile of indacaterol is well-established from extensive clinical use. Common adverse events are consistent with the β2-agonist class.
-
Common Adverse Events: Cough, nasopharyngitis, headache, nausea, and musculoskeletal pain.
-
Cardiovascular Effects: Potential for increased heart rate, palpitations, and QTc interval prolongation, although the overall cardiovascular safety profile is considered favorable and comparable to other long-acting bronchodilators.
PF-610355
The safety data for PF-610355 is limited to early-phase clinical trials.
-
Preclinical and Early Clinical Findings: Designed to have minimal systemic exposure and a favorable safety profile. An integrated analysis of Phase I and II data indicated a low risk of clinically significant cardiovascular effects at therapeutic doses.
Signaling Pathway and Experimental Workflow
Signaling Pathway of β2-Adrenergic Receptor Agonists
Caption: β2-Adrenergic Receptor Signaling Pathway.
Typical Experimental Workflow for Assessing Bronchodilator Efficacy
Caption: Clinical trial workflow for bronchodilators.
Experimental Protocols
Detailed experimental protocols for the clinical trials involving indacaterol and PF-610355 can be found in the supplementary materials of their respective publications. Below is a generalized protocol for a key experiment in assessing bronchodilator efficacy.
In Vivo Measurement of Bronchodilation in a Clinical Trial
-
Objective: To assess the efficacy and duration of action of an inhaled bronchodilator in patients with COPD.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
-
Participants: Patients with a confirmed diagnosis of moderate-to-severe COPD, meeting specific inclusion and exclusion criteria (e.g., age, smoking history, baseline FEV1).
-
Procedure:
-
Screening and Baseline: Participants undergo a screening visit to confirm eligibility. Baseline lung function (FEV1, FVC) is measured using spirometry.
-
Randomization: Participants are randomly assigned to receive the investigational drug, placebo, or an active comparator.
-
Treatment Administration: The assigned treatment is administered via a specific inhalation device at a designated time.
-
Spirometry Assessments: Serial spirometry measurements are performed at predefined time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to assess the onset and duration of bronchodilation.
-
Safety Monitoring: Adverse events, vital signs (including heart rate and blood pressure), and electrocardiograms (ECGs) are monitored throughout the study.
-
Data Analysis: The primary efficacy endpoint is often the change from baseline in trough FEV1 (the FEV1 measured at the end of the dosing interval). Secondary endpoints may include peak FEV1, serial FEV1 measurements over 24 hours, and patient-reported outcomes. Statistical analyses are performed to compare the treatment groups.
-
Conclusion
Indacaterol is a well-established ultra-long-acting β2-agonist with a proven efficacy and safety profile for the once-daily treatment of COPD. PF-610355 was a promising investigational ultra-LABA with a unique sulfonamide headgroup, also designed for once-daily administration. Preclinical and early clinical data for PF-610355 suggested a long duration of action and a favorable safety profile, with a design focused on minimizing systemic exposure.
However, the discontinuation of PF-610355's development means that a direct, comprehensive comparison with indacaterol based on late-phase clinical trial data is not possible. While both molecules share the same therapeutic target and intended duration of action, the extensive clinical evidence supporting the use of indacaterol makes it a key therapeutic option in the management of COPD, whereas PF-610355 remains an investigational compound of historical interest in the development of novel bronchodilators. Further research into sulfonamide-based β2-agonists may yet yield new therapeutic agents.
References
- 1. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bronchodilator effects of indacaterol and formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a new once-daily long-acting inhaled beta2-agonist indacaterol versus twice-daily formoterol in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a stability-indicating HPLC method for Sulfonterol
A Comprehensive Guide to Validating a Stability-Indicating HPLC Method for Sulfonterol
This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The methodologies and data presented are based on established protocols for structurally similar compounds, such as Salbutamol (Albuterol), and are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.
Introduction to Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. The development and validation of such methods are critical for ensuring the safety, efficacy, and quality of pharmaceutical products throughout their shelf life. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and specificity.
Comparison of HPLC Method Alternatives for this compound Analysis
Given the structural similarity of this compound to Salbutamol, a common and effective approach is the use of reversed-phase HPLC (RP-HPLC). Below is a comparison of typical chromatographic conditions that can be optimized for this compound analysis.
Table 1: Comparison of RP-HPLC Chromatographic Conditions
| Parameter | Method A | Method B |
| Stationary Phase | C18 (e.g., ODS Hypersil, 250 x 4.6 mm, 5 µm) | Phenyl (e.g., YMC Phenyl, 250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v) | 25 mM Monobasic Potassium Phosphate (pH 3.0) : Methanol (95:5 v/v)[1][2] |
| Flow Rate | 1.0 mL/min | 1.5 mL/min[1] |
| Detection Wavelength | 276 nm | 225 nm |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 20 µL | 10 µL |
Experimental Protocols
Detailed methodologies for the validation of a stability-indicating HPLC method for this compound are outlined below. These protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System Suitability
Objective: To ensure that the chromatographic system is suitable for the intended analysis.
Procedure:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity (Forced Degradation Studies)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
Procedure: Subject this compound to the following stress conditions to induce degradation (typically 5-20%):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and cool white fluorescent light for a specified duration.
Analyze the stressed samples using the developed HPLC method. Peak purity analysis of the this compound peak should be performed using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must resolve the this compound peak from all degradation product peaks.
-
The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.
References
An In Vivo Comparative Guide: Sulfonterol and Albuterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of the investigational long-acting beta-2 adrenergic agonist (LABA) Sulfonterol (also known as PF-610355) and the widely used short-acting beta-2 adrenergic agonist (SABA) albuterol. While direct head-to-head in vivo comparative studies are not available in published literature due to the discontinuation of this compound's development in 2011, this guide synthesizes available preclinical and clinical data for both compounds to offer an objective comparison of their performance.
Executive Summary
This compound (PF-610355) was an investigational inhaled ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA) developed by Pfizer for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD)[1]. Preclinical and early clinical data indicated its potential for once-daily dosing with a prolonged duration of action and a pharmacokinetic profile designed to minimize systemic side effects[2]. Albuterol, a cornerstone in respiratory medicine, is a short-acting β2 agonist used for the rapid relief of bronchospasm[3]. This guide will delve into the available in vivo data for both compounds, covering their mechanism of action, pharmacokinetics, efficacy, and safety profiles.
Mechanism of Action: A Shared Pathway with Different Durations
Both this compound and albuterol are beta-2 adrenergic receptor agonists. They exert their bronchodilatory effects by stimulating beta-2 adrenergic receptors on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to muscle relaxation and widening of the airways.
Signaling Pathway
The binding of a β2-agonist like this compound or albuterol to the β2-adrenergic receptor (a G-protein coupled receptor) activates adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various target proteins, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.
In Vivo Performance: A Tale of Two Durations
The primary in vivo distinction between this compound and albuterol lies in their duration of action. This compound was designed for once-daily administration, while albuterol is used for rapid, short-term relief.
Pharmacokinetic Profile
The following table summarizes the available pharmacokinetic data for this compound (PF-610355) from preclinical studies in rats and for albuterol from human studies.
| Parameter | This compound (PF-610355) (in rats) | Albuterol (in humans) |
| Route of Administration | Inhaled/Intrathecal | Inhaled, Oral |
| Absorption | Slow absorption from the lung[2] | Rapidly absorbed from the bronchial tree |
| Oral Bioavailability | < 5%[2] | Low systemic bioavailability after inhalation |
| Half-life (t1/2) | 3.5 hours | 3.8 to 6 hours |
| Metabolism | Rapidly converted to glucuronide; major metabolites are phenol glucuronide, primary amide, and carboxylic acid | Metabolized in the liver |
| Excretion | High unbound clearance | Primarily excreted in the urine |
Efficacy and Duration of Action
Direct comparative efficacy data is unavailable. However, individual study results provide insights into their respective profiles.
| Feature | This compound (PF-610355) | Albuterol |
| Onset of Action | Not explicitly stated in available abstracts, but designed as a long-acting agent. | Rapid, within minutes. |
| Duration of Action | > 2-fold higher than salmeterol in anesthetized dogs; provided bronchodilation for 24 hours in humans with a single inhaled dose of 450 mcg. | 4 to 6 hours. |
| Potency | ED50 of approximately 0.1 mcg in anesthetized dogs. | Effective at standard inhaled doses (e.g., 90 mcg/puff). |
Safety and Side Effects
This compound was designed to have minimal systemic exposure to reduce side effects. Albuterol is generally well-tolerated, with side effects being more common at higher doses.
| Side Effect Profile | This compound (PF-610355) | Albuterol |
| Cardiovascular | No effects on cardiovascular parameters in anesthetized dogs at effective doses. A study in healthy volunteers and COPD patients suggested no relevant effects on heart rate at doses up to 280 μg once daily. | Can cause tachycardia, palpitations, and changes in blood pressure, particularly at higher doses. |
| Other Common Side Effects | Not detailed in the available abstracts. | Tremor, nervousness, headache, and dizziness. |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to the developing company. However, the published information provides an overview of the in vivo models used. For albuterol, numerous standardized in vivo protocols exist.
This compound (PF-610355) In Vivo Assessment (Based on Published Data)
-
Animal Model: Anesthetized dogs were used to assess bronchodilator efficacy and cardiovascular effects. Rats were used for pharmacokinetic profiling.
-
Dosing: Administered intrathecally in dogs to determine potency (ED50) and duration of action.
-
Efficacy Measurement: The specifics of how bronchodilation was measured in dogs are not detailed in the abstract, but likely involved parameters such as pulmonary resistance and compliance. In humans, specific airway conductance was evaluated.
-
Cardiovascular Safety: Heart rate and other cardiovascular parameters were monitored in dogs and in human clinical trials.
Representative In Vivo Experimental Workflow for a Bronchodilator (e.g., Albuterol) in a Mouse Model of Allergic Asthma
This workflow is based on a study investigating the effects of long-term albuterol administration.
Conclusion
This compound (PF-610355) represented a promising investigational ultra-long-acting β2-agonist with the potential for once-daily dosing and a favorable safety profile due to its designed low systemic exposure. The available preclinical and early clinical data suggest a potent and sustained bronchodilator effect. In contrast, albuterol remains a critical short-acting bronchodilator for the rapid relief of acute asthma symptoms, characterized by its fast onset and shorter duration of action.
The discontinuation of this compound's development means that a direct, comprehensive in vivo comparison with albuterol under identical experimental conditions is not possible. The data presented in this guide, compiled from separate studies, highlights the distinct therapeutic niches these two molecules were designed to fill: this compound for long-term maintenance therapy and albuterol for as-needed rescue medication. Researchers in the field of respiratory drug development can leverage the insights from the design and early-phase testing of molecules like this compound to inform the development of future long-acting bronchodilators with improved efficacy and safety profiles.
References
Assessing the Selectivity of Sulfonterol for Beta-2 Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Sulfonterol for the beta-2 adrenoceptor (β2-AR), comparing its performance with other relevant beta-agonists. The information is supported by experimental data from in vitro studies to offer an objective assessment for research and development purposes.
Comparative Analysis of Beta-Adrenoceptor Agonist Activity
The selectivity of a beta-adrenoceptor agonist is a critical determinant of its therapeutic profile. High selectivity for the β2-AR is desirable for bronchodilator effects in the treatment of respiratory conditions, while minimizing off-target effects on the beta-1 adrenoceptor (β1-AR) in cardiac tissue is crucial for patient safety. This compound has been characterized as a partial agonist with pronounced selectivity for the β2-adrenoceptor.[1]
The following table summarizes the functional potencies and intrinsic activities of this compound and other beta-agonists on isolated guinea-pig tissues, which are standard models for assessing β2-AR mediated relaxation of airway smooth muscle and β1-AR mediated cardiac stimulation.
| Compound | Tissue (Primary Receptor) | Potency (pD2) | Intrinsic Activity (α) |
| This compound | Trachea (β2) | 7.1 | 0.85 |
| Papillary Muscle (β1) | < 5.0 | Low | |
| Isoprenaline | Trachea (β2) | 7.60 | 1.0 |
| Papillary Muscle (β1) | - | 1.0 | |
| Salbutamol | Trachea (β2) | 7.50 | 1.0 |
| Papillary Muscle (β1) | - | - | |
| Terbutaline | Trachea (β2) | - | - |
| Papillary Muscle (β1) | - | Partial Agonist | |
| Procaterol | Trachea (β2) | - | - |
| Papillary Muscle (β1) | - | - | |
| Colterol | Trachea (β2) | - | - |
| Papillary Muscle (β1) | - | Partial Agonist | |
| Formoterol | Trachea (β2) | 10.52 | ~1.0 |
| Left Atria (β1) | - | - |
Note: Data is compiled from multiple sources for comparative purposes.[1][2][3] A direct head-to-head comparison of all compounds under identical experimental conditions is not available in a single publication. The pD2 value is the negative logarithm of the EC50 value. Intrinsic activity (α) is relative to the maximum response produced by the full agonist isoprenaline.
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor subtype (e.g., β1-AR and β2-AR).
Objective: To quantify the binding affinity (Ki) of this compound and comparator compounds to β1 and β2-adrenoceptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing human β1 or β2-adrenoceptors.
-
Radioligand, such as [3H]-CGP 12177 or [125I]-Iodocyanopindolol.
-
Test compounds (this compound and other beta-agonists).
-
Non-specific binding inhibitor (e.g., high concentration of propranolol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Competition binding curves are generated by plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Organ Bath Experiments for Functional Potency
Isolated organ bath experiments are used to assess the functional effects of a compound on a specific tissue, such as smooth muscle relaxation or cardiac muscle contraction.
Objective: To determine the potency (EC50 or pD2) and intrinsic activity of this compound and comparator compounds on tissues rich in β1 and β2-adrenoceptors.
Tissues:
-
Guinea-pig trachea: Predominantly expresses β2-adrenoceptors and is used to assess bronchodilator activity.
-
Guinea-pig papillary muscle or atria: Predominantly expresses β1-adrenoceptors and is used to assess cardiac chronotropic and inotropic effects.
-
Guinea-pig soleus muscle: Rich in β2-adrenoceptors and used to assess skeletal muscle effects.
Procedure:
-
Tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension.
-
For tracheal preparations, a contractile agent (e.g., histamine or carbachol) is added to induce a stable contraction.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test agonist to the organ bath.
-
The relaxation of the trachea or the increase in the force of contraction of the papillary muscle is measured using an isometric force transducer.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from the concentration-response curve. The pD2 value is then calculated.
-
The intrinsic activity is determined by comparing the maximal response produced by the test agonist to that produced by a full agonist like isoprenaline.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical beta-2 adrenoceptor signaling pathway and a typical experimental workflow for assessing agonist selectivity.
Caption: Beta-2 adrenoceptor signaling pathway.
Caption: Experimental workflow for selectivity assessment.
References
- 1. Partial agonism and functional selectivity: a study on beta-adrenoceptor mediated effects in tracheal, cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracheal relaxing effects and beta2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sulfonterol: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of Sulfonterol, a beta-agonist, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring workplace safety.
Immediate Safety and Handling Precautions
Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection, when handling this compound and its waste products.[1] Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[2][3]
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, stock solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any media from experiments.
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal. Do not mix hazardous waste with non-hazardous waste.
-
-
Containerization :
-
Use a dedicated, chemically resistant, and leak-proof container for the collection of all this compound waste. Plastic containers are often preferred for their durability.
-
Ensure the container has a secure screw cap and is kept closed except when adding waste.
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.
-
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the chemical name, "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Indicate the date when the waste was first added to the container.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste collection requests. Professional, licensed waste disposal contractors will handle the final treatment, which often involves incineration for pharmaceutical waste.
-
Data Presentation: Waste Segregation Summary
| Waste Type | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound Waste (e.g., expired powder, contaminated gloves, weigh boats) | Leak-proof, chemically resistant container with a secure lid. | "Hazardous Waste," "this compound," accumulation start date, and other institutional identifiers. | Collection by institutional EHS for professional disposal. |
| Liquid this compound Waste (e.g., stock solutions, experimental media) | Leak-proof, chemically resistant container (e.g., carboy) with a secure screw cap. | "Hazardous Waste," "this compound," major solvent components, accumulation start date, and other institutional identifiers. | Collection by institutional EHS for professional disposal. |
| Contaminated Sharps (e.g., needles, scalpels) | Puncture-resistant sharps container. | "Hazardous Waste - Sharps," "Contaminated with this compound." | Collection by institutional EHS for professional disposal. |
| Empty this compound Containers | Original container. | The original label should be defaced. | After triple rinsing with a suitable solvent and collecting the rinsate as hazardous waste, the defaced container may be disposed of as regular trash. |
Experimental Protocols Cited
This document synthesizes best practices from general laboratory chemical waste disposal guidelines. No specific experimental protocols for this compound disposal were cited in the search results. The procedures outlined are based on established safety protocols for handling and disposing of hazardous and pharmaceutical waste in a laboratory setting.
Mandatory Visualization: this compound Disposal Workflow
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Sulfonterol
Audience: Researchers, scientists, and drug development professionals.
Chemical Identification
A clear identification of the substance is the first step in safe handling. The following table summarizes the key identifiers for Sulfonterol hydrochloride.
| Identifier | Value |
| Chemical Name | 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-((methylsulfonyl)methyl)phenol hydrochloride |
| Synonyms | This compound HCl, SK&F 53705-A |
| CAS Number | 56490-84-7 (for HCl salt) |
| Molecular Formula | C₁₄H₂₄ClNO₄S |
| Intended Use | For research use only. Not for human or veterinary use.[1] |
Personal Protective Equipment (PPE) and Safety Precautions
Due to the lack of specific toxicity data, a conservative approach to PPE is mandatory. The following table outlines the recommended PPE and handling precautions.
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Handling Precautions & Engineering Controls |
| Inhalation | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Handle exclusively in a certified chemical fume hood. Avoid the generation of dust or aerosols. |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or disposable gown is required. | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. Avoid direct contact with the skin. |
| Eye Contact | Chemical safety goggles or a face shield. | Ensure an eyewash station is readily accessible in the immediate work area. |
| Ingestion | Not applicable as a direct PPE item, but strict adherence to lab policy is crucial. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling, even if gloves were worn. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be kept tightly sealed.
Weighing and Aliquoting
-
Location: All weighing and aliquoting of solid this compound must be performed in a chemical fume hood to prevent inhalation of any airborne particles.
-
Procedure:
-
Don all required PPE (respirator, gloves, lab coat, eye protection).
-
Use a dedicated, clean weighing vessel.
-
Carefully transfer the desired amount of this compound.
-
Clean any spills immediately with appropriate materials (see Spill Management section).
-
Securely close the primary container after use.
-
Dissolution and Experimental Use
-
Solvent Preparation: Prepare the necessary solvents in the chemical fume hood.
-
Dissolving: Add the solvent to the weighed this compound in a closed container if possible, or slowly in an open container within the fume hood to avoid splashes.
-
Experimental Workflow: All subsequent experimental steps involving this compound should be conducted within the fume hood.
Spill Management
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
-
Waste Collection: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) and liquid waste must be collected in separate, clearly labeled hazardous waste containers.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the key stages and safety checkpoints for handling this compound in a research laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
